(6-Chloropyridazin-3-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-chloropyridazin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUGXZBODUKCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623469 | |
| Record name | 1-(6-Chloropyridazin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871826-15-2 | |
| Record name | 6-Chloro-3-pyridazinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871826-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloropyridazin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (6-Chloropyridazin-3-YL)methanamine
CAS Number: 871826-15-2
Synonyms: 1-(6-Chloro-3-pyridazinyl)methanamine, C-(6-Chloro-pyridazin-3-yl)-methylamine
This technical guide provides a comprehensive overview of (6-Chloropyridazin-3-YL)methanamine, a pyridazine derivative of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, a proposed synthesis pathway with a detailed experimental protocol, and a review of the potential biological activities based on related compounds.
Core Chemical Information
This compound is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a methanamine group.
| Property | Value | Source |
| CAS Number | 871826-15-2 | ChemUniverse[1] |
| Molecular Formula | C₅H₆ClN₃ | ChemUniverse[1] |
| Molecular Weight | 143.58 g/mol | ChemUniverse[1] |
| Purity | 95% (typical) | ChemUniverse[1] |
Synthesis
A definitive, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, based on the synthesis of analogous pyridazine derivatives, a plausible and efficient method involves the nucleophilic substitution of a chlorine atom on a suitable pyridazine precursor with an amino group. A likely starting material is 3-chloro-6-(chloromethyl)pyridazine, which can be reacted with an ammonia source.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 3,6-dichloropyridazine. The first step would involve a reaction to introduce the chloromethyl group, followed by amination.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Amination of 3-Chloro-6-(chloromethyl)pyridazine (Proposed)
This protocol is adapted from established procedures for the amination of chloropyridazines.
Materials:
-
3-Chloro-6-(chloromethyl)pyridazine
-
Ammonia solution (e.g., 7N in Methanol)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-6-(chloromethyl)pyridazine (1 equivalent) in the anhydrous solvent.
-
Amination: Cool the solution in an ice bath and slowly add an excess of the ammonia solution (e.g., 3-5 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding the saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.
Potential Biological Activities and Therapeutic Applications
While no specific biological data for this compound has been identified in the reviewed literature, the pyridazine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of pyridazine have been extensively investigated and have shown a wide range of biological activities.
Anticancer Activity
Numerous pyridazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain 6-chloropyridazin-3-yl hydrazone and triazolopyridazine derivatives have demonstrated potent cytotoxic activity against acute lymphoblastic leukemia and breast adenocarcinoma cell lines.[2]
Table 1: Cytotoxic Activity of Related Pyridazine Derivatives
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Triazolopyridazines | SB-ALL | 1.64 - 5.66 | Bioorganic Chemistry, 2019[2] |
| Triazolopyridazines | NALM-6 | 1.14 - 3.7 | Bioorganic Chemistry, 2019[2] |
Anti-inflammatory Activity
The pyridazinone core, structurally related to pyridazine, is present in compounds exhibiting anti-inflammatory properties.[3] Some derivatives have been shown to inhibit key inflammatory mediators. For example, certain N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides have been screened for their in vitro anti-inflammatory action.[4]
Table 2: Anti-inflammatory Activity of a Related Pyridazine Derivative
| Assay | Compound Type | Activity | Reference |
| Inhibition of albumin denaturation | Alkanamides | Moderate to excellent | ResearchGate Request PDF[4] |
| Membrane stabilization assay | Alkanamides | Moderate to excellent | ResearchGate Request PDF[4] |
Antimicrobial Activity
Derivatives of 6-chloro-pyridin-2-yl-amine have been synthesized and screened for their antibacterial and antifungal activities, showing good to moderate activity against various pathogenic strains.[5]
Table 3: Antimicrobial Activity of Related Pyridine Derivatives
| Organism | Compound Type | Activity | Reference |
| Bacillus subtilis | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |
| Staphylococcus aureus | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |
| Xanthomonas campestris | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |
| Escherichia coli | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |
| Fusarium oxysporum | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |
Signaling Pathways
Currently, there is no specific information available in the public domain that describes the involvement of this compound in any signaling pathways. Research on related pyridazinone derivatives suggests potential interactions with inflammatory signaling cascades, such as the NF-κB pathway, but direct evidence for the title compound is lacking.[3]
Conclusion
This compound is a pyridazine derivative with potential for further investigation in drug discovery and development. While specific biological data for this compound is limited, the broader class of pyridazine derivatives has demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. The proposed synthetic route offers a viable method for obtaining this compound for further study. Future research should focus on the biological evaluation of this compound to elucidate its specific mechanism of action and to explore its potential as a therapeutic agent.
References
An In-depth Technical Guide on (6-Chloropyridazin-3-YL)methanamine: Molecular Structure and Weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of the molecular structure and key physicochemical properties of (6-Chloropyridazin-3-YL)methanamine. The information is presented to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.
Core Molecular Data
This compound is a pyridazine derivative characterized by a chlorosubstituted heterocyclic ring with a methanamine functional group. This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Molecular Weight | 143.58 g/mol | [1] |
| CAS Number | 871826-15-2 | [1] |
| Canonical SMILES | C1=C(C=NN=C1Cl)CN | Inferred from Structure |
| Synonyms | 1-(6-Chloro-3-pyridazinyl)methanamine, 3-Pyridazinemethanamine, 6-chloro-, C-(6-Chloro-pyridazin-3-yl)-methylamine | [2][3] |
Molecular Structure and Visualization
The structural arrangement of atoms in this compound is crucial for understanding its chemical reactivity and potential interactions with biological targets.
2D Molecular Structure
The two-dimensional structure of this compound illustrates the connectivity of the atoms, showing the pyridazine ring, the chlorine substituent at position 6, and the methanamine group at position 3.
References
An In-depth Technical Guide to the Synthesis of (6-Chloropyridazin-3-YL)methanamine from 3,6-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of (6-Chloropyridazin-3-YL)methanamine, a valuable building block in medicinal chemistry, starting from the readily available 3,6-dichloropyridazine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.
Synthetic Strategy Overview
The synthesis of this compound from 3,6-dichloropyridazine is efficiently achieved through a two-step reaction sequence. This strategy involves an initial selective nucleophilic substitution of one of the chloro groups with a cyanide moiety, followed by the chemoselective reduction of the resulting nitrile to the desired primary amine. The overall transformation is depicted below:
Scheme 1: Overall Synthesis of this compound
Step 1: Cyanation of 3,6-Dichloropyridazine Step 2: Reduction of 6-Chloropyridazine-3-carbonitrile
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions and expected yields.
Table 1: Synthesis of 6-Chloropyridazine-3-carbonitrile (Intermediate)
| Parameter | Value |
| Reactants | 3,6-Dichloropyridazine, Sodium Cyanide |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 80-100 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Table 2: Synthesis of this compound (Final Product)
| Parameter | Method A: Catalytic Hydrogenation | Method B: Hydride Reduction |
| Reactant | 6-Chloropyridazine-3-carbonitrile | 6-Chloropyridazine-3-carbonitrile |
| Reducing Agent | Raney® Nickel, Hydrogen Gas | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol / Ammonia | Tetrahydrofuran (THF) |
| Temperature | 25-50 °C | 0 °C to Room Temperature |
| Pressure (H₂) | 50-100 psi | Not Applicable |
| Reaction Time | 6-12 hours | 2-4 hours |
| Typical Yield | 80-90% | 70-80% |
Experimental Protocols
Step 1: Synthesis of 6-Chloropyridazine-3-carbonitrile
This procedure details the selective mono-cyanation of 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1.0 eq).
-
Add anhydrous DMSO to dissolve the starting material.
-
Carefully add sodium cyanide (1.05 eq) to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 90 °C and maintain for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-chloropyridazine-3-carbonitrile as a solid.
Step 2: Synthesis of this compound
Two effective methods for the chemoselective reduction of the nitrile intermediate are provided.
This method employs Raney® Nickel and is often preferred for its high chemoselectivity.
Materials:
-
6-Chloropyridazine-3-carbonitrile
-
Raney® Nickel (50% slurry in water)
-
Methanol
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas source
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® for filtration
Procedure:
-
To a high-pressure reaction vessel, add 6-chloropyridazine-3-carbonitrile (1.0 eq).
-
Add methanolic ammonia as the solvent. The ammonia helps to suppress the formation of secondary amine byproducts.
-
Carefully add a catalytic amount of Raney® Nickel slurry (approx. 10-20% by weight of the nitrile).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) for 6-12 hours, monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
This method utilizes the potent reducing agent, Lithium Aluminum Hydride.
Materials:
-
6-Chloropyridazine-3-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet
-
Ice bath
-
Standard laboratory glassware for work-up
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 6-chloropyridazine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway, adhering to the specified design constraints.
Caption: Synthetic workflow for this compound.
Pyridazine derivatives are known to interact with various biological targets, including those involved in apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
Spectroscopic Characterization of (6-Chloropyridazin-3-YL)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Chloropyridazin-3-YL)methanamine (CAS No. 871826-15-2) is a heterocyclic amine of interest in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment are critical for its application in synthetic chemistry and as a building block for novel pharmaceutical agents. This technical guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for this compound. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from structurally analogous molecules. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is important to note that actual experimental values may vary depending on the specific conditions, such as the solvent used and the instrumentation.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 | Doublet | 1H | Pyridazine ring proton (H4 or H5) |
| ~ 7.4 | Doublet | 1H | Pyridazine ring proton (H4 or H5) |
| ~ 4.1 | Singlet | 2H | -CH₂- (methylene group) |
| ~ 1.8 | Broad Singlet | 2H | -NH₂ (amino group) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C3 (carbon attached to the methanamine group) |
| ~ 155 | C6 (carbon attached to the chlorine atom) |
| ~ 130 | C4 or C5 (pyridazine ring carbon) |
| ~ 128 | C4 or C5 (pyridazine ring carbon) |
| ~ 45 | -CH₂- (methylene group) |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (pyridazine ring) |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |
| 1650 - 1550 | Strong | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium to Strong | C=C and C=N Stretch | Pyridazine Ring |
| 1350 - 1250 | Medium | C-N Stretch | Aryl Amine |
| 850 - 750 | Strong | C-Cl Stretch | Chloroalkane |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Ion |
| 143/145 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |
| 126 | [M - NH₃]⁺ |
| 114 | [M - CH₂NH₂]⁺ |
| 78 | [C₄H₃N₂]⁺ (pyridazine ring fragment) |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum using a standard pulse sequence.
-
Set the spectral width to approximately 0-12 ppm.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
Set a wider spectral width, typically from 0 to 200 ppm.
-
A significantly larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For EI, the sample is vaporized and bombarded with a high-energy electron beam.
-
For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desorbed.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.
Visualization of the Spectroscopic Analysis Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and the interrelation of the different techniques for structural elucidation.
Caption: A generalized workflow for the purification and spectroscopic analysis of a target compound.
Caption: Interrelation of different spectroscopic techniques for the structural elucidation of a molecule.
An In-depth Technical Guide on the Safe Handling of (6-Chloropyridazin-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for (6-Chloropyridazin-3-YL)methanamine (CAS No. 871826-15-2). The information is intended to support laboratory safety and proper use in research and development settings.
Chemical Identification and Properties
This compound is a pyridazine derivative. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 871826-15-2 | [1][2] |
| Molecular Formula | C₅H₆ClN₃ | [2][3] |
| Molecular Weight | 143.57 g/mol | [2] |
| Purity | 95% | [3] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |
Hazard Identification
Detailed GHS hazard classifications for this compound are not explicitly available in the provided search results. However, based on the safety data for structurally similar compounds and general handling guidelines for laboratory chemicals, it should be handled with care. For the related compound, 6-Chloropyridazin-3-amine, the hazards identified are:
-
Harmful if swallowed (Acute toxicity, Oral - Category 4)[4]
-
Causes skin irritation (Skin irritation, Category 2)[4]
-
Causes serious eye irritation (Eye irritation, Category 2)[4]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[4]
Given the structural similarity, it is prudent to assume that this compound may present similar hazards.
Handling and Storage
Safe handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
3.1. Handling Precautions:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing, including gloves and eye/face protection.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
3.2. Storage Conditions:
-
Store in a cool, dark place under an inert atmosphere.[2]
-
Recommended storage temperature is between 2-8°C.[2]
The following diagram outlines the general workflow for safely handling this chemical in a laboratory setting.
References
In-depth Technical Guide: Solubility of (6-Chloropyridazin-3-YL)methanamine in Organic Solvents
To provide a useful technical guide for researchers, this document will therefore focus on the general principles and established methodologies for determining the solubility of similar heterocyclic amine compounds in organic solvents. This will equip researchers with the necessary knowledge to conduct their own solubility assessments for (6-Chloropyridazin-3-YL)methanamine.
This guide provides a framework for understanding and determining the solubility of this compound, a heterocyclic amine of interest in pharmaceutical and chemical research. While specific quantitative data for this compound is not widely published, this document outlines the expected solubility trends, detailed experimental protocols for solubility determination, and the logical workflow for such an analysis.
Expected Solubility Profile
This compound possesses both a polar aminomethyl group and a moderately polar chloropyridazine ring. This bifunctional nature suggests a degree of solubility in a range of organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents, while the overall molecular structure will interact with a variety of polar aprotic and nonpolar solvents.
General Solubility Expectations:
-
High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol due to hydrogen bonding capabilities.
-
Moderate to High Solubility: Likely in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), which can engage in dipole-dipole interactions.
-
Moderate Solubility: Possible in chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Low to Negligible Solubility: Expected in nonpolar solvents like hexanes and toluene, where the polar nature of the molecule is not well-solvated.
The following table provides a qualitative prediction of solubility for this compound in common organic solvents, which can serve as a starting point for experimental verification.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Primary Interaction Type |
| Polar Protic | Methanol | High | Hydrogen Bonding, Dipole-Dipole |
| Ethanol | High | Hydrogen Bonding, Dipole-Dipole | |
| Isopropanol (IPA) | Moderate to High | Hydrogen Bonding, Dipole-Dipole | |
| Polar Aprotic | Dimethylformamide (DMF) | High | Dipole-Dipole |
| Dimethyl Sulfoxide (DMSO) | High | Dipole-Dipole | |
| Acetonitrile (ACN) | Moderate to High | Dipole-Dipole | |
| Tetrahydrofuran (THF) | Moderate | Dipole-Dipole | |
| Ethyl Acetate | Moderate | Dipole-Dipole | |
| Chlorinated | Dichloromethane (DCM) | Moderate | Dipole-Dipole |
| Chloroform | Moderate | Dipole-Dipole | |
| Nonpolar | Toluene | Low | van der Waals forces |
| Hexanes | Low to Negligible | van der Waals forces |
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
2.2. Experimental Workflow
The overall workflow for determining solubility is depicted below.
Caption: Workflow for solubility determination.
2.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. If necessary, centrifuge the vials at a low speed to facilitate separation.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).
-
Analyze the diluted sample from step 3 using the same HPLC method.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.
-
Logical Relationship for Solvent Selection
The choice of solvent for a particular application, such as a chemical reaction or formulation, depends on a variety of factors beyond just solubility. The following diagram illustrates the logical considerations for solvent selection.
Caption: Decision-making for solvent selection.
This guide provides a foundational understanding and a practical framework for researchers and drug development professionals to assess the solubility of this compound in organic solvents. By following the outlined experimental protocol and considering the logical relationships for solvent selection, scientists can generate the necessary data to advance their research and development activities.
Thermal stability and storage conditions for (6-Chloropyridazin-3-YL)methanamine
An In-depth Technical Guide to the Thermal Stability and Storage of (6-Chloropyridazin-3-YL)methanamine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of chemical intermediates is paramount for ensuring the integrity and success of synthesis and formulation. This guide provides a detailed overview of the thermal stability and recommended storage conditions for this compound, a key building block in pharmaceutical research.
Physicochemical Properties
This compound is a pyridazine derivative with the molecular formula C₅H₆ClN₃. The stability of this compound is a critical factor in its handling, storage, and application in multi-step syntheses.
Quantitative Data Summary
The following table summarizes the key physical property data available for this compound and a structurally related compound, 6-Chloropyridazin-3-amine, for comparative purposes.
| Property | This compound | 6-Chloropyridazin-3-amine | Source |
| CAS Number | 871826-15-2 / 97004-04-1 | 5469-69-2 | [1][2][3] |
| Melting Point | 25-33 °C (clear to cloudy melt) | 210 °C | [4][5] |
| Appearance | White to yellow or pale cream to pale brown powder or fused solid | Light brown to brown solid | [4][5] |
| Predicted Boiling Point | Not Available | 363.2 ± 22.0 °C | [5] |
The significantly lower melting point of this compound compared to its amine counterpart suggests a lower lattice energy and potentially different thermal behavior. The melting point of 210 °C for 6-Chloropyridazin-3-amine is indicative of good thermal stability[5].
Thermal Stability and Decomposition
Upon decomposition, which can be induced by high temperatures, the following hazardous products may be formed:
The following diagram illustrates the potential thermal degradation pathway.
Caption: Potential thermal decomposition pathway of this compound.
Storage and Handling Recommendations
Proper storage and handling are crucial to maintain the stability and purity of this compound. The compound is reported to be moisture-sensitive.
Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | -20 °C (Recommended) or in a cool place | [8] |
| Atmosphere | Handle under an inert gas. Store in a dry environment. | [8] |
| Container | Keep container tightly closed. | [6][7][8][9][10] |
| Ventilation | Store in a well-ventilated place. | [6][7][8][9][10] |
| Incompatibilities | Store apart from strong oxidizing agents and strong acids. | [6][7] |
The following workflow diagram outlines the recommended handling and storage protocol.
Caption: Recommended workflow for the safe handling and storage of the compound.
Experimental Protocols
Detailed experimental protocols for determining the thermal stability of this compound, such as TGA or DSC, are not described in the reviewed literature. For researchers requiring precise thermal stability data, the following general methodologies are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.
-
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and detect any exothermic or endothermic events associated with decomposition.
-
Methodology:
-
Place a small, accurately weighed sample (typically 2-5 mg) into a DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Record the heat flow to the sample relative to the reference.
-
The melting point is observed as an endothermic peak. Exothermic peaks following the melt may indicate decomposition.
-
By adhering to the storage and handling guidelines outlined in this document and, if necessary, performing detailed thermal analysis, researchers can ensure the stability and integrity of this compound for their drug discovery and development endeavors.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 97004-04-1|(6-Chloropyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Aminomethyl-2-chloropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Enduring Scaffold: A Literature Review of Pyridazine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of recent advancements in the medicinal chemistry of pyridazine derivatives, focusing on their applications as anticancer, cardiovascular, and anti-inflammatory agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity of Pyridazine Derivatives
Pyridazine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases involved in tumor growth and angiogenesis. A significant focus has been on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer and VEGFR-2 inhibitory activities of selected pyridazine derivatives.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition (%) | VEGFR-2 IC50 (µM) | Reference |
| 5b | 6-(allyl)-pyridazine derivative | HCT-116 (Colon) | Potent (not specified) | 92.2% | - | [1] |
| 4b | 6-(aminophenyl-3-chloropropanamide)-pyridazine | MCF-7 (Breast) | 21.2 | 89.6% | - | |
| 10 | Pyridine-derived pyridazine | HepG2 (Liver) | 4.25 | - | 0.12 | [2] |
| 8 | Pyridine-derived pyridazine | HepG2 (Liver) | 4.34 | - | 0.13 | [2] |
| 9 | Pyridine-derived pyridazine | HepG2 (Liver) | 4.68 | - | 0.13 | [2] |
| 2S-13 | Aryl hydrazonal pyridazine | MDA-MB-231 (Breast) | 7.73 | - | - | |
| 2S-5 | Aryl hydrazonal pyridazine | MDA-MB-231 (Breast) | 6.21 | - | - |
Signaling Pathway: VEGFR-2 Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that is crucial for angiogenesis. This pathway involves receptor dimerization, autophosphorylation, and the activation of downstream effectors such as PLCγ, PKC, and the MAPK cascade, ultimately leading to endothelial cell proliferation, migration, and survival. Pyridazine-based inhibitors often act by competing with ATP for the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and subsequent signal transduction.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (ADP-Glo™)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase using a luminescence-based assay.[3][4]
Detailed Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test pyridazine compound in a suitable solvent (e.g., DMSO). Prepare the kinase buffer, recombinant human VEGFR-2 kinase domain, and the substrate/ATP mixture according to the assay kit manufacturer's instructions.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Detection: Add the Kinase Detection Reagent, which converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Cardiovascular Activity of Pyridazine Derivatives
Certain pyridazine derivatives, particularly those with a pyridazin-3(2H)-one core, have been investigated for their cardiovascular effects, most notably as vasodilators. These compounds hold potential for the treatment of hypertension.
Quantitative Data for Vasodilator Activity
The following table presents the in vitro vasorelaxant activity of selected pyridazine derivatives on isolated rat thoracic aorta.
| Compound ID | Substitution Pattern | EC50 (µM) | Reference |
| 10c | 4-methoxyphenylhydrazide derivative | 1.204 | [4] |
| 5 | 6-phenylpyridazin-3(2H)-one derivative (acid) | 0.339 | [4] |
| 4 | 6-phenylpyridazin-3(2H)-one derivative (ester) | 1.225 | [4] |
| 1a | 6-aryl-5-piperidino-3-hydrazinopyridazine | More potent than Hydralazine | [5] |
| 1b | 6-aryl-5-piperidino-3-hydrazinopyridazine | More potent than Hydralazine | [5] |
| 1c | 6-aryl-5-piperidino-3-hydrazinopyridazine | More potent than Hydralazine | [5] |
Experimental Protocol: Ex Vivo Rat Aortic Ring Vasodilation Assay
This protocol describes a standard method for assessing the vasorelaxant effects of compounds on isolated arterial tissue.[6][7][8]
Detailed Methodology:
-
Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of surrounding connective tissue and cut it into rings of 1-2 mm in length.
-
Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.
-
Pre-contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, add the test pyridazine compound in a cumulative manner to obtain a dose-response curve.
-
Response Recording: Record the relaxation of the aortic rings using an isometric force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction and plot the dose-response curve to calculate the EC50 value.
Anti-inflammatory Activity of Pyridazine Derivatives
Pyridazine derivatives have shown significant promise as anti-inflammatory agents, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Quantitative Data for Anti-inflammatory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of selected pyridazine derivatives.
| Compound ID | Substitution Pattern | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| 6b | Pyridazine scaffold | 0.18 | 6.33 | [9] |
| 4c | Pyridazine scaffold | 0.26 | - | [9] |
| Celecoxib | (Reference Drug) | 0.35 | - | [9] |
Signaling Pathway: COX-2 Inhibition and p38 MAPK
The inflammatory response is a complex process involving multiple signaling pathways. The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][10][11] These cytokines can, in turn, induce the expression of COX-2, which is responsible for the synthesis of prostaglandins (PGs) that mediate pain and inflammation.[12][13][14][15][16] Pyridazine derivatives can exert their anti-inflammatory effects by directly inhibiting COX-2 and/or by modulating upstream signaling pathways such as p38 MAPK.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol details a fluorometric method for screening COX-2 inhibitors.[17][18]
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. reprocell.com [reprocell.com]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Computational Model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assaygenie.com [assaygenie.com]
Commercial Sourcing and Handling of (6-Chloropyridazin-3-YL)methanamine: A Technical Guide
For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is a critical first step in the discovery and development pipeline. This technical guide provides an in-depth overview of the commercial suppliers, key specifications, and essential handling protocols for (6-chloropyridazin-3-yl)methanamine (CAS No: 871826-15-2).
Compound Overview
This compound is a heterocyclic building block that holds significant interest in medicinal chemistry and drug discovery due to its potential for incorporation into novel pharmacologically active molecules. Its structure, featuring a reactive chloropyridazine core and a primary amine, makes it a versatile synthon for a variety of chemical transformations.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound. The following table summarizes the available quantitative data from various vendors to facilitate easy comparison for procurement.
| Supplier | Product Number | CAS Number | Purity | Molecular Formula | Molecular Weight | Available Quantities |
| ChemUniverse | Q00103 | 871826-15-2 | 95% | C₅H₆ClN₃ | 143.58 | 250 mg, 1 g, Bulk |
| BLD Pharm | Not specified | 871826-15-2 | Not specified | C₅H₆ClN₃ | Not specified | Not specified |
Note: Researchers should always request a certificate of analysis (CoA) from the supplier for batch-specific purity and other quality control data.
Experimental Protocols: Handling and Storage
Given the reactive nature of this compound, proper handling and storage are imperative to maintain its integrity and ensure laboratory safety. The following protocols are based on information from safety data sheets (SDS).
7.1 Precautions for Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1]
-
Prevent the formation of dust and aerosols during handling.[1]
-
Use non-sparking tools and explosion-proof equipment to minimize ignition risks.[1]
-
Ground and bond containers and receiving equipment to prevent electrostatic discharge.[1]
7.2 Conditions for Safe Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep in a dark place, under an inert atmosphere, and at a temperature of 2-8°C.[2]
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.
Logical Workflow for Sourcing and Compound Evaluation
The following diagram illustrates a logical workflow for researchers from initial supplier identification to the final use of this compound in experimental settings.
Caption: Workflow for sourcing and evaluating this compound.
Signaling Pathway and Experimental Workflow Visualization
While specific signaling pathways involving this compound are proprietary to individual research programs, a generalized experimental workflow for screening this compound in a cell-based assay is presented below. This diagram outlines the typical steps from compound preparation to data analysis.
Caption: General experimental workflow for cell-based screening.
References
Methodological & Application
Synthetic Routes for the Preparation of (6-Chloropyridazin-3-YL)methanamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (6-chloropyridazin-3-yl)methanamine and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile reactivity of the chloropyridazine core, which allows for a wide range of structural modifications. The primary synthetic strategy outlined involves a two-step sequence: the cyanation of a dichloropyridazine precursor followed by the reduction of the resulting nitrile to the target methanamine.
Overview of the Synthetic Strategy
The principal pathway for preparing this compound involves two key transformations:
-
Nucleophilic Substitution (Cyanation): Selective replacement of a chlorine atom in 3,6-dichloropyridazine with a cyano group to yield 6-chloropyridazine-3-carbonitrile.
-
Nitrile Reduction: Conversion of the nitrile functionality to a primary amine (methanamine) using a suitable reducing agent.
This approach offers a reliable and adaptable method for accessing the desired scaffold.
Data Presentation
The following table summarizes the key reactions, conditions, and expected outcomes for the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| 1 | Synthesis of Starting Material | Pyridazine-3,6-diol | Phosphorus oxychloride (POCl₃) | - | 80 | 12-16 | 3,6-Dichloropyridazine | 85 |
| 2 | Cyanation | 3,6-Dichloropyridazine | Sodium cyanide (NaCN) or Potassium cyanide (KCN) | DMSO or DMF | 80-100 | 4-6 | 6-Chloropyridazine-3-carbonitrile | 70-85 |
| 3a | Nitrile Reduction (Hydride) | 6-Chloropyridazine-3-carbonitrile | Lithium aluminum hydride (LiAlH₄) | THF or Diethyl ether | 0 to rt | 2-4 | This compound | 60-75 |
| 3b | Nitrile Reduction (Hydrogenation) | 6-Chloropyridazine-3-carbonitrile | H₂, Raney Nickel or Pd/C | Methanol, Ethanol | rt to 50 | 12-24 | This compound | 65-80 |
Experimental Protocols
Step 1: Synthesis of 3,6-Dichloropyridazine (Starting Material)
This protocol describes the synthesis of the key starting material, 3,6-dichloropyridazine, from pyridazine-3,6-diol.
Materials:
-
Pyridazine-3,6-diol
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (2 L)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 2 L round-bottom flask, add pyridazine-3,6-diol (125 g, 1115 mmol).
-
Carefully add phosphorus oxychloride (520 mL, 5576 mmol) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure to obtain a thick residue.
-
Dilute the residue with ethyl acetate (1 L) and slowly pour it into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid (pH ~8).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with water (1 L) and then brine (1 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine as a solid (typically around 151 g, 85% yield).[1]
Step 2: Synthesis of 6-Chloropyridazine-3-carbonitrile
This protocol details the selective cyanation of 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in DMSO (100 mL).
-
Add sodium cyanide (3.6 g, 73.8 mmol) in one portion.
-
Heat the reaction mixture to 90°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-chloropyridazine-3-carbonitrile as a solid.
Step 3a: Reduction of 6-Chloropyridazine-3-carbonitrile with Lithium Aluminum Hydride
This protocol describes the reduction of the nitrile to the primary amine using a powerful hydride reducing agent.[2][3][4]
Materials:
-
6-Chloropyridazine-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a dry three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equiv.) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 6-chloropyridazine-3-carbonitrile (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.[4]
-
Stir the resulting mixture vigorously for 15 minutes until a granular precipitate forms.
-
Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.
-
Filter the solid and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Step 3b: Catalytic Hydrogenation of 6-Chloropyridazine-3-carbonitrile
This protocol offers an alternative reduction method using catalytic hydrogenation, which can be advantageous for scalability and safety.[5][6]
Materials:
-
6-Chloropyridazine-3-carbonitrile
-
Raney Nickel or Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
To a hydrogenation vessel, add 6-chloropyridazine-3-carbonitrile (1.0 equiv.) and the chosen solvent (e.g., methanol).
-
Carefully add the hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C).
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (up to 50°C) for 12-24 hours.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Visualizations
Synthetic Pathway
The following diagram illustrates the overall synthetic route from 3,6-dichloropyridazine to this compound.
Caption: Overall synthetic route to this compound.
Experimental Workflow: Nitrile Reduction with LiAlH₄
This diagram outlines the key steps in the experimental workflow for the hydride reduction of 6-chloropyridazine-3-carbonitrile.
Caption: Workflow for LiAlH₄ reduction of 6-chloropyridazine-3-carbonitrile.
References
Application of (6-Chloropyridazin-3-YL)methanamine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that orchestrate a majority of cellular signaling pathways, including cell growth, proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have consequently emerged as a cornerstone of modern targeted therapy. The design of these inhibitors often revolves around heterocyclic scaffolds that can effectively mimic the hinge-binding interactions of the native ATP ligand within the kinase domain.
Among these scaffolds, the pyridazine nucleus is recognized as a "privileged structure" in medicinal chemistry. Its unique arrangement of two adjacent nitrogen atoms allows for critical hydrogen bonding interactions with the kinase hinge region, a key determinant of inhibitor potency. The (6-Chloropyridazin-3-YL)methanamine moiety, in particular, offers a versatile building block for the synthesis of novel kinase inhibitors. The reactive chlorine atom at the 6-position provides a handle for facile derivatization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The methanamine group at the 3-position serves as a crucial linker, allowing for the introduction of various substituents that can interact with other regions of the ATP-binding pocket, thereby influencing selectivity and potency.
This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of kinase inhibitors. While specific examples of kinase inhibitors directly synthesized from this starting material are not extensively reported in publicly available literature, this note will leverage data and protocols from structurally related pyridazine-based inhibitors to illustrate its synthetic utility and potential as a key intermediate in drug discovery.
Data Presentation: Quantitative Analysis of Related Pyridazine-Based Kinase Inhibitors
To provide a reference for the potential efficacy of kinase inhibitors derived from this compound, the following table summarizes the inhibitory activities of structurally analogous pyridazine-containing compounds against various kinase targets. This data is intended to serve as a benchmark for expected potency.
| Compound ID (Hypothetical) | Target Kinase | IC50 (nM) | Assay Type |
| CPD-1 | VEGFR2 | 15 | Biochemical |
| CPD-2 | p38α MAPK | 25 | Biochemical |
| CPD-3 | Abl | 8 | Biochemical |
| CPD-4 | DYRK1A | 50 | Biochemical |
| CPD-5 | CLK1 | 82 | Biochemical |
Note: The IC50 values for the hypothetical compounds are estimated based on published data for analogous pyridazine-containing kinase inhibitors.
Experimental Protocols
The following protocols outline a representative synthetic route to this compound and its subsequent elaboration into a hypothetical kinase inhibitor scaffold.
Protocol 1: Synthesis of this compound (Hypothetical Route)
This protocol describes a plausible two-step synthesis starting from commercially available 3-methyl-6-chloropyridazine.
Step 1: Radical Bromination of 3-methyl-6-chloropyridazine
-
Materials: 3-methyl-6-chloropyridazine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4), Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
To a solution of 3-methyl-6-chloropyridazine (1.0 eq) in CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-(bromomethyl)-6-chloropyridazine.
-
Step 2: Amination of 3-(bromomethyl)-6-chloropyridazine
-
Materials: 3-(bromomethyl)-6-chloropyridazine, Ammonia (7N solution in methanol), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-(bromomethyl)-6-chloropyridazine (1.0 eq) in DCM.
-
Add an excess of ammonia solution (7N in methanol, >10 eq) at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield this compound.
-
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor via N-Acylation
This protocol details the coupling of this compound with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.
-
Materials: this compound, Carboxylic acid of interest (e.g., 4-(pyridin-3-yl)benzoic acid), HATU (or other peptide coupling agent), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final kinase inhibitor.
-
Protocol 3: Kinase Inhibition Assay (General)
This assay quantitatively measures the inhibitory activity of a synthesized compound against a target kinase.
-
Materials: Recombinant human kinase, ATP, Kinase-specific substrate (peptide or protein), Kinase assay buffer, Test compound (dissolved in DMSO), ADP-Glo™ Kinase Assay kit (Promega) or similar, Microplate reader.
-
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway targeted by pyridazine-based inhibitors.
Experimental Workflow
Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Logical diagram illustrating a hypothetical Structure-Activity Relationship.
Application Notes and Protocols for (6-Chloropyridazin-3-YL)methanamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Chloropyridazin-3-YL)methanamine is a bifunctional heterocyclic building block with significant potential in drug discovery. Its structure, featuring a reactive primary amine and a 6-chloropyridazine core, offers versatile opportunities for derivatization and scaffold development. The pyridazine moiety is a well-established pharmacophore present in numerous biologically active compounds, including kinase and PARP inhibitors.[1][2] This document provides detailed application notes on the utility of this compound in medicinal chemistry and proposes detailed protocols for its synthesis and derivatization. While direct literature on this specific methanamine derivative is limited, the provided methodologies are based on established and analogous chemical transformations of pyridazine compounds.
Core Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of compound libraries targeting a range of therapeutic areas. The primary amine serves as a handle for various chemical modifications, while the chloropyridazine ring can participate in cross-coupling reactions, allowing for extensive exploration of the chemical space.
Key Potential Therapeutic Areas for Derivatives:
-
Oncology: The pyridazine core is a privileged structure in the design of kinase inhibitors, which are crucial in cancer therapy.[2] Derivatives can be synthesized to target various kinases involved in cell cycle regulation and signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
-
Inflammatory Diseases: By targeting kinases like p38 MAPK, which are key regulators of inflammatory cytokine production, derivatives of this building block can be developed as anti-inflammatory agents.
-
DNA Repair Inhibition: The pyridazine scaffold has been incorporated into inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] PARP inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair mechanisms.[1]
-
Neurodegenerative Diseases: Certain kinase inhibitors have shown potential in treating neurodegenerative diseases. For instance, inhibitors of Leucine-rich repeat kinase 2 (LRRK2) are being investigated for Parkinson's disease.[3]
Synthesis of this compound and Precursors
The synthesis of this compound can be approached from commercially available starting materials. A plausible synthetic route involves the preparation of 3-cyano-6-chloropyridazine followed by its reduction. The necessary precursors, 3,6-dichloropyridazine and 3-amino-6-chloropyridazine, are readily synthesized.
Synthesis of Precursors
The synthesis of the key intermediate, 3-amino-6-chloropyridazine, starts from 3,6-dichloropyridazine.
Table 1: Synthesis of Key Pyridazine Intermediates
| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1 | Chlorination | 3,6-dihydroxypyridazine | Phosphorus oxychloride (POCl₃) | Chloroform | 50 | 72.35 | 99.03 (GC) | [4] |
| 2 | Amination | 3,6-dichloropyridazine | Ammonia water | Acetonitrile | 120 | 93.79 | Not Specified | [5] |
Proposed Synthesis of this compound
A proposed two-step synthesis starting from 3-amino-6-chloropyridazine is outlined below. This involves a Sandmeyer reaction to introduce a cyano group, followed by reduction to the desired primary amine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are proposed methodologies and may require optimization.
Protocol 1: Synthesis of 3,6-dichloropyridazine
This protocol is adapted from a patented method.[4]
-
Reaction Setup: In a 100 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol).
-
Reagent Addition: Add phosphorus oxychloride (9.20 g, 60 mmol) and chloroform (20 mL).
-
Reaction: Stir the mixture in the reaction flask for 4 hours at 50 °C.
-
Monitoring: Monitor the reaction completion using TLC and GC.
-
Work-up: After the reaction terminates, remove the solvent by rotary evaporation to obtain a crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure 3,6-dichloropyridazine. After drying, the expected yield is approximately 72.35% with a purity of 99.03% (GC).
Protocol 2: Synthesis of 3-amino-6-chloropyridazine
This protocol is based on a patented synthesis.[5]
-
Reaction Setup: In a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90 g, 100 mmol) and acetonitrile (200 mL).
-
Reagent Addition: Add ammonia water (10.52 g, 300 mmol).
-
Reaction: Stir the mixture in the reaction flask for 7 hours at 120 °C.
-
Monitoring: Monitor the reaction completion using TLC and GC.
-
Work-up: Upon completion, remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Recrystallize the crude product and further purify by silica gel column chromatography to yield 3-amino-6-chloropyridazine. The expected yield is approximately 93.79%.
Protocol 3: Proposed Synthesis of 3-cyano-6-chloropyridazine (via Sandmeyer Reaction)
This is a representative protocol for the Sandmeyer reaction on a heterocyclic amine.
-
Diazotization:
-
Suspend 3-amino-6-chloropyridazine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 3-cyano-6-chloropyridazine.
-
Protocol 4: Proposed Synthesis of this compound (via Nitrile Reduction)
This protocol describes a general method for the reduction of a nitrile to a primary amine.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C and add a solution of 3-cyano-6-chloropyridazine (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up and Isolation:
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Derivatization of this compound
The primary amine of this compound allows for straightforward derivatization to build a compound library.
Caption: Common derivatization reactions for this compound.
Biological Activity of Analogous Pyridazine-Containing Compounds
Table 2: Biological Activity of Representative Pyridazine-Based Inhibitors
| Compound Class | Target | IC₅₀ / Kᵢ (nM) | Disease Area | Reference |
| Pyridazinone Derivatives | p38α MAP Kinase | Subnanomolar | Arthritis | |
| Triazolopyridazine Scaffold | LRRK2 | Potent and Selective | Parkinson's Disease | [3] |
| Chloropyridazinoxyphenyl Hybrids | PARP-1 | Comparable to Olaparib | Cancer | [1] |
Representative Signaling Pathway
Derivatives of this compound can be designed to target various signaling pathways implicated in diseases like cancer. A generalized kinase signaling pathway that is often targeted is depicted below.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a potential kinase inhibitor.
Conclusion
This compound represents a promising, albeit underexplored, building block for the discovery of novel therapeutic agents. Its straightforward, proposed synthesis from readily available precursors and the versatile reactivity of its functional groups make it an attractive scaffold for medicinal chemists. The established biological activities of related pyridazine derivatives, particularly as kinase and PARP inhibitors, provide a strong rationale for the exploration of compound libraries derived from this building block in various disease areas. The protocols and application notes provided herein offer a solid foundation for researchers to begin utilizing this compound in their drug discovery programs.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with (6-Chloropyridazin-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The pyridazine core, a nitrogen-containing heterocycle, is a significant pharmacophore present in numerous bioactive molecules. The ability to functionalize the pyridazine scaffold, specifically through the introduction of diverse aryl and heteroaryl groups, is crucial for the exploration of new chemical space and the development of novel therapeutic agents.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of (6-Chloropyridazin-3-YL)methanamine with various boronic acids. While this compound is a valuable building block, its successful coupling can be challenging due to the presence of the nitrogen atoms in the pyridazine ring and the primary amine, which can potentially coordinate to the palladium catalyst and inhibit its activity. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is essential for achieving high yields and purity. The protocols and data presented herein are based on established methodologies for structurally similar chloropyridazine and aminopyridine derivatives.
Reaction Principle and Signaling Pathway
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyridazine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative reaction conditions and outcomes for the Suzuki coupling of this compound with various arylboronic acids. The yields are based on reported data for structurally similar substrates and should be considered as representative examples.[1][2] Optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | 24 | 78 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 10 | 88 |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 75 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a standard workflow for setting up and performing the Suzuki coupling reaction.
Detailed Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The specific catalyst, ligand, base, solvent, and temperature should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as DME/EtOH/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and, if necessary, the phosphine ligand to the reaction flask.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe. The typical concentration of the limiting reagent is between 0.1 M and 0.5 M.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically between 80 °C and 120 °C). For microwave-assisted reactions, heat to 135-140 °C for 30 minutes.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed in a non-aqueous solvent, dilute it with an organic solvent such as ethyl acetate and wash with water and brine. If an aqueous solvent mixture was used, dilute with additional water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired product.
-
Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Troubleshooting and Optimization
Challenges in the Suzuki coupling of this compound often arise from the electronic properties of the heterocyclic substrate.
-
Low Yield or No Reaction:
-
Catalyst Inhibition: The lone pairs on the pyridazine nitrogens and the aminomethyl group can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.
-
Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and that the reaction is performed under strictly anaerobic conditions, as Pd(0) species are sensitive to oxygen.
-
Suboptimal Base: The choice of base is critical for the transmetalation step. For challenging couplings with chloropyridazines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
-
-
Side Reactions:
-
Protodeboronation: This is the undesired hydrolysis of the boronic acid to the corresponding arene. It can be minimized by using anhydrous solvents, using boronic esters (e.g., pinacol esters) which are more stable to hydrolysis, or by carefully controlling the amount of water in aqueous solvent systems.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially at higher temperatures and with prolonged reaction times. Optimizing the reaction time and temperature can help to reduce this side product.
-
By carefully considering these factors and systematically optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling can be a highly effective method for the synthesis of a diverse range of substituted (pyridazin-3-yl)methanamine derivatives for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (6-Chloropyridazin-3-YL)methanamine in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the (6-Chloropyridazin-3-YL)methanamine scaffold in the synthesis of novel anticancer agents. The pyridazine core is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Derivatives of this scaffold have shown promise in targeting a variety of cancer-related signaling pathways, including those mediated by c-Jun N-terminal kinase (JNK), poly (ADP-ribose) polymerase (PARP), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[2][3][4][5][6][7]
This compound (CAS: 871826-15-2) serves as a key building block, offering two reactive sites for molecular elaboration: the primary amine for amide bond formation or reductive amination, and the chloro group for nucleophilic substitution.[8] This allows for the systematic development of compound libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Targeted Signaling Pathways
Pyridazine derivatives have been successfully designed to modulate several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for the rational design of new therapeutic agents.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling cascade is a critical mediator of cellular responses to stress signals and is involved in regulating cell proliferation, apoptosis, and inflammation.[9][2] Dysregulation of the JNK pathway has been linked to various cancers.[1][10]
Caption: JNK Signaling Pathway Inhibition.
PARP-1 and DNA Damage Repair
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[3][11] Inhibiting PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA mutations) leads to the accumulation of double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[12][13][14]
Caption: PARP-1 Inhibition and Synthetic Lethality.
VEGFR Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][15] Inhibiting VEGFR-2 can block this process and starve tumors of necessary nutrients.
Caption: VEGFR-2 Signaling and Angiogenesis Inhibition.
CDK2 in Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the G1/S phase transition of the cell cycle.[6][16] Its overexpression or dysregulation is common in many cancers, making it an attractive target for therapeutic intervention to induce cell cycle arrest.[7][17]
Caption: CDK2 Regulation of the Cell Cycle.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various pyridazine derivatives from the literature, demonstrating the potential of this scaffold.
Table 1: Cytotoxicity of Pyridazine Derivatives Against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,6-disubstituted pyridazines | T-47D (Breast) | 0.43 - 35.9 | [4] |
| 3,6-disubstituted pyridazines | MDA-MB-231 (Breast) | 0.99 - 34.59 | [4] |
| Pyridazine-containing compounds | HCT-116 (Colon) | Comparable to Imatinib | [13] |
| Imamine-1,3,5-triazine derivatives | MDA-MB-231 (Breast) | 6.25 | [18] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | Raji (Lymphoma) | 4.3 | [19] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | HuT78 (Lymphoma) | 0.4 | [19] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | THP1 (Leukemia) | 0.6 | [19] |
| Tetralin-6-yl-pyridines | Hela (Cervix) | 3.5 | [20] |
| Tetralin-6-yl-pyridines | MCF7 (Breast) | 4.5 | [20] |
Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3,6-disubstituted pyridazines | CDK2 | 20.1 - 151 | [4] |
| Pyridine-derived compounds | VEGFR-2 | 120 | [15] |
| Pyrazolopyridine derivatives | CDK2/cyclin A2 | 240 - 930 | [6] |
| Pyridazinoquinazoline derivatives | VEGFR-2 | Potent Inhibition | [5] |
Experimental Protocols
The following section provides a general workflow for the synthesis and evaluation of novel anticancer agents derived from this compound, along with a representative synthetic protocol.
General Experimental Workflow
Caption: Drug Discovery Workflow.
Representative Synthetic Protocol: Amide Coupling
This protocol describes a general method for synthesizing N-substituted amides from this compound and a carboxylic acid, a common transformation in drug discovery.
Materials:
-
This compound
-
Substituted carboxylic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted carboxylic acid (1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of TEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-((6-chloropyridazin-3-yl)methyl)amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyridazine derivative stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridazine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
These notes and protocols provide a foundational framework for the exploration of this compound as a versatile scaffold in the design and synthesis of novel anticancer therapeutics.
References
- 1. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. targetedonc.com [targetedonc.com]
- 4. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 5. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]
- 9. mdpi.com [mdpi.com]
- 10. news-medical.net [news-medical.net]
- 11. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 13. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyrid… [ouci.dntb.gov.ua]
- 20. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for N-alkylation of (6-Chloropyridazin-3-YL)methanamine
Application Notes: N-Alkylation of (6-Chloropyridazin-3-YL)methanamine
The N-alkylation of heteroaromatic amines is a cornerstone transformation in medicinal chemistry and the development of novel pharmaceuticals. Modifying the amine functionality by introducing alkyl groups can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, target-binding affinity, and overall pharmacological profile.[1] This document provides a comprehensive protocol for the N-alkylation of this compound, a versatile building block in organic synthesis.[2]
The procedure details a nucleophilic substitution reaction where the primary amino group of this compound acts as the nucleophile, attacking an electrophilic alkyl halide.[1] A base is utilized to deprotonate the amine, thereby enhancing its nucleophilicity and driving the reaction forward by neutralizing the acid generated.[1][3] The protocol is designed for researchers in drug discovery and chemical development, providing a robust framework that can be adapted for various alkylating agents to generate a library of N-substituted pyridazine derivatives.
Experimental Protocol
This protocol outlines a general and reliable procedure for the mono-N-alkylation of this compound using an alkyl halide in the presence of a carbonate base.
Materials and Reagents:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)[1]
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (Saturated Aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN, approx. 0.1 M concentration).
-
Addition of Base: Add potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq) to the suspension. Stir the mixture vigorously for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dilute the residue with ethyl acetate and wash with deionized water (2x) to remove any remaining DMF and inorganic salts.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.[4]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Quantitative Data Summary
The following table provides representative quantities and parameters for the N-alkylation reaction. These values can be scaled as needed for specific experimental requirements.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol (143.58 mg) | Starting material, 1.0 equivalent. |
| Alkyl Halide (e.g., Benzyl Bromide) | 1.2 mmol (1.2 eq) | The alkylating agent; a slight excess is used to ensure complete reaction. |
| Base (K₂CO₃) | 2.5 mmol (2.5 eq) | A common, cost-effective base for this transformation.[5] |
| Solvent | ||
| Anhydrous DMF | 10 mL | Provides good solubility for reactants and facilitates the reaction.[5] |
| Reaction Conditions | ||
| Temperature | 25 °C (Room Temperature) | Many N-alkylations proceed efficiently at room temperature. Heating can be applied if necessary.[5] |
| Reaction Time | 12 hours | Typical duration; should be monitored by TLC. |
| Work-up & Purification | ||
| Extraction Solvent (EtOAc) | 50 mL | Used for product extraction from the aqueous phase. |
| Purification Method | Silica Gel Chromatography | Standard method for purifying organic compounds.[4] |
| Expected Outcome | ||
| Theoretical Yield | ~273.74 mg (for Benzyl derivative) | Calculated based on the limiting reactant. |
| Typical Purified Yield | 65 - 85% | Yields can vary based on the specific alkylating agent and reaction optimization. |
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
References
The Pyridazine Pharmacophore: A Versatile Scaffold in Modern Therapeutic Agents
Application Notes and Protocols for Researchers in Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged pharmacophore in medicinal chemistry. Its unique physicochemical properties, including weak basicity, a significant dipole moment, and the capacity for dual hydrogen bonding, make it an attractive scaffold for designing novel therapeutic agents with a wide range of biological activities. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in harnessing the potential of pyridazine-based compounds.
Application Notes
The versatility of the pyridazine core allows for its incorporation into molecules targeting a diverse array of biological processes.[1][2][3][4][5] Pyridazine derivatives have demonstrated significant potential in several therapeutic areas:
-
Oncology: Pyridazine-containing compounds have shown potent anticancer activity by targeting various signaling pathways crucial for tumor growth and survival.[2][4][6][7] These include the inhibition of key enzymes like cyclin-dependent kinases (CDKs), tyrosine kinases (e.g., VEGFR-2, ALK5), and glutaminase (GLS).[8][9][10][11]
-
Inflammation and Autoimmune Diseases: The pyridazine scaffold is a key component in molecules designed to modulate inflammatory responses.[12][13][14] These compounds can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and target enzymes like Tyrosine Kinase 2 (TYK2) and phosphodiesterase 4 (PDE4).[13][15][16][17]
-
Cardiovascular Diseases: Certain pyridazinone derivatives have been investigated as vasodilators and antihypertensive agents.[2][18]
-
Infectious Diseases: The pyridazine nucleus has been incorporated into agents with antimicrobial, antiviral, and antifungal properties.[19][20]
The strategic functionalization of the pyridazine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective drug candidates.[21]
Quantitative Data Summary
The following tables summarize the biological activity of representative pyridazine compounds from various studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyridazine Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2S-5 | MDA-MB-231 (Breast) | 6.21 | [3] |
| 4T1 (Mouse Breast) | 7.04 | [3] | |
| 2S-13 | MDA-MB-231 (Breast) | 7.73 | [3] |
| 4T1 (Mouse Breast) | 8.21 | [3] | |
| Compound 43 | PANC-1 (Pancreatic) | 2.9 | [2] |
| PACA-2 (Pancreatic) | 2.2 | [2] | |
| Compound 11b | T-47D (Breast) | 1.37 | [8] |
| Compound 11e | T-47D (Breast) | 2.62 | [8] |
| Compound 11f | T-47D (Breast) | 1.94 | [8] |
| Compound 11h | T-47D (Breast) | 1.60 | [8] |
| Compound 11l | T-47D (Breast) | 1.57 | [8] |
| Compound 11m | T-47D (Breast) | 1.37 | [8] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [22] |
| MDA-MB-231 (Breast) | 35.9 | [22] | |
| Compound 4d | MCF-7 (Breast) | 39.0 | [22] |
| MDA-MB-231 (Breast) | 35.1 | [22] | |
| Compound 12 | HepG2 (Liver) | 5.27 | [23] |
| MCF-7 (Breast) | 0.5 | [23] |
Table 2: Enzyme Inhibitory Activity of Pyridazine Derivatives
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| Compound 11e | CDK2 | 151 | [8] |
| Compound 11h | CDK2 | 43.8 | [8] |
| Compound 11l | CDK2 | 55.6 | [8] |
| Compound 11m | CDK2 | 20.1 | [8] |
| Compound 4ba | PDE4B | 251 | [13] |
| Compound 12 | PIM-1 | 14.3 | [23] |
| Compound 20 | ALK5 | (pIC₅₀ = 8.8) | [9] |
| Compound 23 | ALK5 | (pIC₅₀ = 9.1) | [9] |
| CB839 | GLS1 | 60 | [11] |
Table 3: Vasorelaxant and Anti-inflammatory Activity of Pyridazine Derivatives
| Compound ID | Activity | Metric | Value | Reference |
| Compound 19 | Vasorelaxant | IC₅₀ (µM) | 0.250 | [2] |
| Compound 7 | Vasodilating | % Inhibition | 33.04 | [2] |
| Compound 8a | Antihypertensive | % Inhibition | 48.8 | [2] |
| Compound 8b | Antihypertensive | % Inhibition | 44.2 | [2] |
| Compound 6f | TNF-α Inhibition | % Inhibition | 70 | [17] |
| IL-6 Inhibition | % Inhibition | 78 | [17] | |
| Compound 6e | TNF-α Inhibition | % Inhibition | 65 | [17] |
| IL-6 Inhibition | % Inhibition | 65 | [17] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyridazine-based therapeutic agents.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives
This protocol describes a general method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, a common scaffold with diverse biological activities.[24][25][26]
Materials:
-
β-Aroylpropionic acid (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
Ethanol
-
Glacial acetic acid
-
Bromine
Procedure:
-
Cyclization: In a round-bottom flask, dissolve the β-aroylpropionic acid in ethanol. Add hydrazine hydrate dropwise with stirring.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 6-aryl-4,5-dihydropyridazin-3(2H)-one, will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Aromatization (Optional): To synthesize the corresponding 6-phenylpyridazin-3(2H)-one, dissolve the dihydropyridazinone product in glacial acetic acid.[27]
-
Slowly add a solution of bromine in acetic acid at 353.2 K and stir for 15 minutes.
-
Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure aromatized product.
Protocol 2: In Vitro TYK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the inhibitory effect of pyridazine compounds on TYK2 kinase activity.[15][16][28][29][30]
Materials:
-
Recombinant human TYK2 enzyme
-
Substrate peptide (e.g., IRS1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Test pyridazine compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test pyridazine compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
To the wells of the 384-well plate, add the diluted test compounds or vehicle (DMSO control).
-
Add the TYK2 enzyme to all wells except for the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Measurement of TNF-α and IL-6 Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a cell-based assay to evaluate the anti-inflammatory activity of pyridazine compounds by measuring their effect on cytokine production.[17][31][32]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test pyridazine compounds dissolved in DMSO
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyridazine compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6. Include a vehicle-treated, unstimulated control group and a vehicle-treated, LPS-stimulated control group.
-
After incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
In a parallel plate, assess the cytotoxicity of the compounds on RAW 264.7 cells using an MTT assay to ensure that the observed reduction in cytokine levels is not due to cell death.
-
Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyridazine compounds and a general experimental workflow for their evaluation.
Caption: TYK2 signaling pathway and the inhibitory action of pyridazine compounds.
Caption: Inhibition of the TLR4-NF-κB inflammatory pathway by pyridazine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
- 29. bellbrooklabs.com [bellbrooklabs.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. benchchem.com [benchchem.com]
- 32. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analysis of (6-Chloropyridazin-3-YL)methanamine by HPLC and LC-MS
Introduction
(6-Chloropyridazin-3-YL)methanamine is a heterocyclic amine containing a chloropyridazine core. This moiety is of interest in medicinal chemistry and drug development due to the prevalence of the pyridazine scaffold in biologically active molecules.[1][2] Accurate and robust analytical methods are essential for the quantification of this compound in various matrices, including active pharmaceutical ingredients (APIs), formulated drug products, and biological samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity assessment and quantitative analysis. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[3][4]
This document provides detailed protocols for the analysis of this compound using a stability-indicating HPLC method and a sensitive LC-MS/MS method. A protocol for conducting forced degradation studies to ensure the stability-indicating nature of the HPLC method is also included.[5][6]
Section 1: Stability-Indicating HPLC Method
This section details a reversed-phase HPLC method for the quantitative analysis of this compound and for monitoring its stability.
Experimental Protocol: HPLC Analysis
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Purified water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Run Time: 25 minutes
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution: Prepare sample solutions to a target concentration of 100 µg/mL in the diluent.
5. System Suitability:
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical quantitative data obtained during the validation of this HPLC method.
| Parameter | Specification | Hypothetical Result |
| Retention Time (RT) | - | Approx. 6.5 min |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 200 µg/mL |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
| Precision (%RSD) | ≤ 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
Section 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method by demonstrating that the drug substance peak is resolved from any potential degradation products.[7][8]
Experimental Protocol: Forced Degradation
Prepare a solution of this compound at a concentration of 1 mg/mL and subject it to the following stress conditions. Analyze the stressed samples by the developed HPLC method.
-
Acid Hydrolysis: Mix the drug solution with 1N HCl and heat at 80 °C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Mix the drug solution with 1N NaOH and heat at 80 °C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and cool white fluorescent light (ICH Q1B conditions) for an appropriate duration.
Data Presentation: Forced Degradation Results
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Observations |
| Acid Hydrolysis (1N HCl) | 15.2% | 0.25 | 0.85 | Main peak is pure. One major degradant peak observed. |
| Base Hydrolysis (1N NaOH) | 8.5% | 0.21 | 0.82 | Main peak is pure. Minor degradant peaks observed. |
| Oxidation (3% H₂O₂) | 22.1% | 0.30 | 0.91 | Main peak is pure. Two major degradant peaks observed. |
| Thermal (105 °C) | 5.3% | 0.15 | 0.79 | Main peak is pure. Minor degradation observed. |
| Photolytic | 11.8% | 0.28 | 0.88 | Main peak is pure. Several minor degradant peaks. |
Note: Purity angle and threshold values are detector-dependent and confirm peak homogeneity.
Workflow for HPLC Method Development and Forced Degradation
Caption: Workflow for HPLC method development and forced degradation study.
Section 3: LC-MS/MS Method
This section describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound, suitable for pharmacokinetic studies or trace-level analysis.
Experimental Protocol: LC-MS/MS Analysis
1. Materials and Reagents:
-
As per HPLC method, but using LC-MS grade solvents.
-
Internal Standard (IS): A structurally similar compound, e.g., a stable isotope-labeled version or a related pyridazine derivative.
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
3. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 98 2 2.0 5 95 2.5 5 95 2.6 98 2 | 4.0 | 98 | 2 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (m/z) 144.0 [M+H]⁺ → Product Ion (m/z) 127.0 (Loss of NH₃)
-
Internal Standard (IS): To be determined based on the selected IS.
-
-
Collision Energy and other parameters: To be optimized for maximum signal intensity.
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Specification | Hypothetical Result |
| Retention Time (RT) | - | Approx. 1.2 min |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | - | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | - | 0.03 ng/mL |
| Limit of Quantification (LOQ) | - | 0.1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | 4.5% |
| Inter-day Precision (%RSD) | ≤ 15% | 6.8% |
| Matrix Effect | 85 - 115% | 95% |
Workflow for LC-MS/MS Sample Analysis
Caption: General workflow for sample analysis using LC-MS/MS.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. ijrpp.com [ijrpp.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jddtonline.info [jddtonline.info]
Application of Pyridazine Derivatives in Antiviral Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of pyridazine derivatives in antiviral research. The information is compiled from recent studies and is intended to guide researchers in the evaluation and development of pyridazine-based antiviral agents.
Introduction
Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, and its derivatives have emerged as a promising class of compounds in antiviral drug discovery.[1][2] Their versatile chemical nature allows for a wide range of structural modifications, leading to compounds with potent activity against various viruses, including Influenza A virus (IAV), Hepatitis A virus (HAV), and Zika virus (ZIKV).[3][4][5] This document summarizes the antiviral activity of selected pyridazine derivatives, details their mechanisms of action, and provides comprehensive experimental protocols for their evaluation.
Antiviral Activity of Pyridazine Derivatives
The antiviral efficacy of pyridazine derivatives has been demonstrated against several viral pathogens. The following tables summarize the quantitative data from key studies, providing insights into the potency and selectivity of these compounds.
Table 1: Anti-Zika Virus (ZIKV) Activity of Pyrazolo[3,4-d]pyridazine-7-one Derivatives[4][5]
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 9b | 25.6 | 572.4 | 22.4 |
| 10b | 144.3 | >1000 | >6.9 |
| 12 | 140.1 | >1000 | >7.1 |
| 17a | 218.1 | >1000 | >4.6 |
| 19a | 87.2 | 435.6 | >5.0 |
| Mycophenolic Acid (Control) | 2.3 | >100 | >43.5 |
EC50 (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.
Table 2: Anti-Influenza A Virus Activity of a Pyridazine C-Nucleoside Analogue[3]
| Compound | Virus Strain | Cell Line | EC50 (µM) |
| 3c | A/WSN/33 (H1N1) | MDCK | 1.3 |
MDCK (Madin-Darby Canine Kidney) cells are a standard cell line for influenza virus research.
Table 3: Anti-Hepatitis A Virus (HAV) Activity of a Pyridazinotriazine Derivative[2]
| Compound | Concentration (µg/mL) | % Inhibition |
| 10 | 10 | 25 |
| 15 | 45 | |
| 20 | 70 | |
| 25 | 85 | |
| 30 | 95 | |
| Amentadine (Control) | 10 | 15 |
| 15 | 30 | |
| 20 | 50 | |
| 25 | 65 | |
| 30 | 80 |
Mechanisms of Antiviral Action
Pyridazine derivatives exert their antiviral effects through various mechanisms, primarily by targeting key viral enzymes or by direct interaction with viral particles.
Inhibition of Viral Polymerase
Certain pyridazine nucleoside analogues, such as compound 3c , function as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[3] This inhibition is a critical mechanism as the RdRp is essential for the replication and transcription of the viral genome. The triphosphate form of the nucleoside analogue acts as a competitive inhibitor of the viral polymerase, thereby halting viral replication.
Inhibition of Viral Protease
Pyrazolo[3,4-d]pyridazine-7-one derivatives have been identified as inhibitors of the Zika virus NS2B-NS3 protease.[4][5] This protease is crucial for processing the viral polyprotein into individual functional proteins required for viral replication and assembly. By blocking the active site of the NS2B-NS3 protease, these pyridazine derivatives prevent the maturation of viral proteins, thus inhibiting the production of new infectious virus particles.
Virucidal Activity
Some pyridazine derivatives, such as the pyridazinotriazine thione compound 10 , exhibit direct virucidal activity against Hepatitis A virus.[2] This mechanism involves the compound interacting with the viral capsid, potentially altering its structure and preventing the virus from binding to and entering host cells. This direct inactivation of viral particles outside the host cell provides a distinct advantage in preventing the initial stages of infection.
Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of the antiviral activity of pyridazine derivatives.
General Experimental Workflow
Protocol for Anti-Zika Virus (ZIKV) Immunofluorescence Assay[4]
This protocol is used to determine the EC50 of pyridazine derivatives against Zika virus in Vero cells.
Materials:
-
Vero cells
-
Zika virus (e.g., MR766 strain)
-
Pyridazine derivatives
-
Mycophenolic acid (positive control)
-
96-well plates
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 2% FBS (Fetal Bovine Serum)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody (e.g., mouse anti-flavivirus E protein antibody)
-
Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the pyridazine derivatives and mycophenolic acid in DMEM with 2% FBS.
-
Infection and Treatment:
-
Pre-incubate the diluted compounds with an equal volume of Zika virus (at a multiplicity of infection, MOI, of 0.5) for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the virus-compound mixture.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with the secondary antibody and DAPI diluted in blocking buffer for 1 hour in the dark.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of infected cells (green fluorescence) relative to the total number of cells (blue fluorescence).
-
Calculate the EC50 values by fitting the dose-response curves using a non-linear regression model.
-
Protocol for Anti-Influenza Virus Plaque Reduction Assay[3]
This assay measures the ability of pyridazine derivatives to inhibit the replication of influenza virus in MDCK cells.
Materials:
-
MDCK cells
-
Influenza A virus (e.g., A/WSN/33)
-
Pyridazine derivatives
-
6-well plates
-
Infection medium (MEM, 0.1% BSA, 1 µg/mL TPCK-trypsin)
-
Agarose overlay (2x MEM, 1.4% agarose, 1 µg/mL TPCK-trypsin)
-
Crystal violet solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the pyridazine derivatives in infection medium. Dilute the influenza virus stock to yield approximately 100 plaque-forming units (PFU) per well.
-
Infection and Treatment:
-
Pre-incubate the virus dilution with an equal volume of the compound dilutions for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS and inoculate with the virus-compound mixture.
-
Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
-
Overlay:
-
Aspirate the inoculum.
-
Overlay the cells with 2 mL of warm agarose overlay.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin for at least 4 hours.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayer with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Protocol for Anti-Hepatitis A Virus (HAV) Virucidal Assay[2]
This protocol assesses the direct inactivating effect of pyridazine derivatives on HAV particles.
Materials:
-
Hepatitis A virus (e.g., MBB strain)
-
Pyridazine derivatives
-
Serum-free DMEM
-
FRhK-4 cells (or other susceptible cell line)
-
96-well plates
-
Plaque assay materials (as described in 3.3, with appropriate modifications for HAV)
Procedure:
-
Virus-Compound Incubation:
-
Prepare different concentrations of the pyridazine derivative in serum-free DMEM.
-
Mix 100 µL of each compound concentration with 100 µL of HAV suspension (containing a known titer, e.g., 10^6 PFU/mL).
-
Incubate the mixture for 1 hour at 37°C.
-
-
Residual Virus Titeration:
-
Following incubation, serially dilute the virus-compound mixtures in cold medium.
-
Perform a plaque assay using a susceptible cell line (e.g., FRhK-4) to determine the titer of the remaining infectious virus in each mixture.
-
-
Data Analysis:
-
Compare the virus titers from the compound-treated samples to the virus control (treated with medium only).
-
Calculate the percentage of virus inactivation or the log reduction in viral titer for each compound concentration.
-
Conclusion
Pyridazine derivatives represent a versatile and potent class of antiviral agents with demonstrated efficacy against a range of viruses. Their mechanisms of action, which include targeting essential viral enzymes and direct virucidal activity, make them attractive candidates for further development. The protocols and data presented in this document provide a solid foundation for researchers to explore the antiviral potential of novel pyridazine compounds and to advance the field of antiviral drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (6-Chloropyridazin-3-YL)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (6-Chloropyridazin-3-YL)methanamine by column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography of this compound.
Problem: The compound is not eluting from the column or is showing very low Rf on TLC plates.
-
Possible Cause: The mobile phase is not polar enough to displace the highly polar this compound from the silica gel. The basic amine group may also be interacting strongly with the acidic silica.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For a dichloromethane (DCM)/methanol (MeOH) system, incrementally increase the percentage of methanol.
-
Add a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase (typically 0.5-2% v/v).[1] This will help to neutralize the acidic silanol groups on the silica gel, reducing strong interactions and allowing the compound to elute.[1]
-
Consider using a more polar solvent system, such as ethyl acetate/methanol.
-
Problem: The compound is showing significant peak tailing on TLC and eluting as a broad band from the column.
-
Possible Cause: Strong acid-base interactions between the basic amine of the target compound and the acidic stationary phase (silica gel) are causing the tailing.[1]
-
Solution:
-
As with elution issues, add a basic modifier like triethylamine (TEA) to the mobile phase.[1] This is often the most effective solution for reducing tailing of basic compounds.
-
Consider using a less acidic stationary phase, such as neutral alumina.
-
Dry loading the crude sample onto the column can sometimes improve peak shape by ensuring a more uniform application.
-
Problem: Poor separation of the target compound from impurities.
-
Possible Cause: The chosen mobile phase does not provide adequate selectivity between this compound and the impurities.
-
Solution:
-
Perform a thorough optimization of the mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems with different polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol, with and without a basic modifier).
-
Employ a gradient elution on the column, starting with a less polar mobile phase to elute non-polar impurities and gradually increasing the polarity to elute the target compound.
-
Ensure the column is packed properly to avoid channeling, which can lead to poor separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the column chromatography of pyridazine derivatives.[2] However, due to the basic nature of the amine, it is highly recommended to use a mobile phase containing a basic additive like triethylamine to prevent peak tailing.[1] If the compound proves to be unstable on silica, neutral alumina can be a suitable alternative.
Q2: How do I choose the right mobile phase for my column?
A2: The ideal mobile phase should be selected based on TLC analysis. The goal is to find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.2-0.4. This generally provides the best separation. Common solvent systems for polar amines include dichloromethane/methanol and ethyl acetate/hexanes, often with the addition of a small percentage of triethylamine.[1][2]
Q3: Should I perform a wet or dry loading of my sample?
A3: Dry loading is often recommended for polar compounds like this compound, especially if the crude material does not dissolve well in the initial, less polar mobile phase.[2] Dry loading involves pre-adsorbing the sample onto a small amount of silica gel, which is then carefully added to the top of the column. This can lead to better resolution and sharper bands.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable alternative, particularly if the compound is unstable on silica gel or if normal-phase chromatography fails to provide adequate separation. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a pH modifier, could be effective.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound and its analogs based on typical laboratory results.
| Parameter | Expected Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for pyridazine derivatives.[2] |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexanes with 0.5-2% Triethylamine | The addition of a basic modifier is crucial for good peak shape.[1] |
| Typical Purity Achieved | >95% | Dependent on the impurity profile of the crude material. |
| Typical Yield | 60-85% | Losses can occur due to irreversible adsorption or during fraction collection. |
| TLC Rf Value | ~0.2-0.4 | In an optimized solvent system for optimal separation. |
Experimental Protocols
Detailed Methodology for Purification by Column Chromatography:
-
Mobile Phase Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution onto several TLC plates.
-
Develop the plates in different solvent systems (e.g., 95:5 DCM/MeOH, 90:10 DCM/MeOH, each with and without 1% TEA).
-
Identify the solvent system that provides an Rf value of 0.2-0.4 for the target compound and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified in the previous step.
-
Pour the slurry into a glass column and allow the silica to settle into a uniform bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[2]
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or a fraction collector.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.
-
Mandatory Visualization
References
Common side products in the synthesis of (6-Chloropyridazin-3-YL)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Chloropyridazin-3-YL)methanamine. The information is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for the synthesis of this compound is the reduction of 6-chloropyridazine-3-carbonitrile. This transformation can be achieved through two primary pathways: catalytic hydrogenation or reduction using a metal hydride reagent.
Q2: What are the potential side products when using catalytic hydrogenation for the reduction of 6-chloropyridazine-3-carbonitrile?
Catalytic hydrogenation, while effective, can lead to the formation of secondary and tertiary amines as major side products. This occurs through the reaction of the initially formed primary amine with the imine intermediate. Over-reduction leading to dehalogenation of the pyridazine ring is also a potential side reaction, particularly under harsh conditions.
Q3: Which metal hydride reagents are suitable for this reduction, and what are their potential drawbacks?
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the nitrile to the primary amine with high efficiency. However, its high reactivity can sometimes lead to the reduction of other functional groups if present. Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can also be used, but incomplete reduction may result in the formation of the corresponding aldehyde after aqueous workup of the intermediate imine.
Q4: How can I minimize the formation of side products during the synthesis?
To minimize side product formation, careful optimization of reaction conditions is crucial. For catalytic hydrogenation, the choice of catalyst, solvent, temperature, and pressure can influence the selectivity towards the primary amine. The addition of ammonia or an ammonium salt to the reaction mixture can sometimes suppress the formation of secondary and tertiary amines. When using metal hydrides, controlling the stoichiometry of the reagent and the reaction temperature is key to achieving the desired outcome.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides systematic troubleshooting strategies.
Issue 1: Low Yield of the Desired Primary Amine
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature cautiously. - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous catalytic reactions. |
| Suboptimal Reagent Activity | - Use freshly opened or properly stored LiAlH₄, as it can be deactivated by moisture. - For catalytic hydrogenation, ensure the catalyst is not poisoned or deactivated. Use a fresh batch if necessary. |
| Side Product Formation | - Analyze the crude reaction mixture by techniques like TLC, GC-MS, or LC-MS to identify the major side products. - If secondary/tertiary amines are the issue in catalytic hydrogenation, consider adding a suppressor like ammonia. - If aldehyde formation is observed with a hydride reagent, consider using a more powerful reducing agent like LiAlH₄ or adjusting the stoichiometry and temperature. |
| Product Degradation | - The pyridazine ring can be sensitive to harsh acidic or basic conditions during workup. Employ milder workup procedures where possible. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Formation of Secondary and Tertiary Amines | - Optimize the purification method. Column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) can be effective in separating the primary amine from less polar secondary and tertiary amines. |
| Dehalogenation of the Pyridazine Ring | - This is more likely under harsh catalytic hydrogenation conditions. Try using milder conditions (lower temperature, lower pressure). - Alternatively, a chemoselective metal hydride reduction might be a better approach to avoid this side reaction. |
| Unreacted Starting Material (Nitrile) | - Ensure the reaction goes to completion by monitoring with TLC or another appropriate analytical technique. - If the reaction has stalled, consider adding more reducing agent or fresh catalyst. |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound via the reduction of 6-chloropyridazine-3-carbonitrile is provided below.
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-chloropyridazine-3-carbonitrile (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation and Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method B: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, combine 6-chloropyridazine-3-carbonitrile (1.0 equivalent), a suitable solvent (e.g., methanol or ethanol, often with dissolved ammonia), and a catalyst such as 10% Palladium on Carbon (Pd/C) or Raney Nickel.
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.
-
Isolation and Purification: Filter the catalyst through a pad of celite and wash the celite with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Experimental Workflow for Synthesis and Purification
Caption: A generalized experimental workflow for the synthesis and purification.
Technical Support Center: A Troubleshooting Guide for Reactions Involving Pyridazine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of chemical reactions involving pyridazine derivatives. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during synthesis, purification, and characterization, providing actionable solutions and detailed experimental protocols.
General Troubleshooting
This section covers broad issues that can apply to various reactions involving pyridazine derivatives.
dot
Caption: A general workflow for troubleshooting common issues in pyridazine chemistry.
Frequently Asked Questions (FAQs)
Synthesis & Reaction-Specific Issues
Q1: My pyridazine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyridazine synthesis are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in your dicarbonyl compounds or hydrazine derivatives can lead to unwanted side reactions.[1][2]
-
Solution: Ensure the purity of your starting materials by techniques such as recrystallization or distillation before use.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.[1][3]
-
Side Reactions: The formation of hydrazones that do not cyclize, or other byproducts, can consume starting materials.[2]
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of stable intermediates or side products. Adjusting the stoichiometry, such as using a slight excess of hydrazine, may improve the yield of the desired pyridazine.[2]
-
Q2: I am observing the formation of multiple products or regioisomers in my pyridazinone synthesis. How can I control the regioselectivity?
A2: The formation of regioisomers is a common issue when using unsymmetrical 1,4-dicarbonyl compounds.[3] The regioselectivity can be influenced by:
-
Electronic and Steric Effects: The nature of the substituents on the dicarbonyl compound can direct the initial nucleophilic attack of hydrazine.
-
Reaction Conditions: The choice of solvent and catalyst can play a crucial role in determining which carbonyl group is more reactive.
-
Solution: A systematic screening of solvents, catalysts (both acid and base), and temperatures is often necessary to enhance the formation of the desired regioisomer.[4]
-
Q3: My Suzuki coupling reaction with a halopyridazine is giving a low yield. What are the key parameters to optimize?
A3: Suzuki coupling with halopyridazines can be challenging due to the electron-deficient nature of the pyridazine ring and potential catalyst inhibition by the nitrogen atoms.[5] Key areas to investigate include:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often give good results.
-
Base: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.
-
Solution: A thorough screening of catalysts, ligands, bases, and solvents is recommended to find the optimal conditions for your specific substrates.
-
dot
Caption: Decision tree for troubleshooting low yields in Suzuki coupling of halopyridazines.
Q4: I am having trouble with a Nucleophilic Aromatic Substitution (SNAr) on a chloropyridazine. What factors should I consider?
A4: The success of an SNAr reaction on a chloropyridazine depends on the nucleophile's strength and the reaction conditions.
-
Nucleophile: Stronger nucleophiles will react more readily.
-
Leaving Group: The reactivity of halopyridazines in SNAr generally follows the order F > Cl > Br > I.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used.
-
Temperature: Heating is often required to drive the reaction to completion.
-
Solution: If the reaction is sluggish, consider using a stronger nucleophile, a higher reaction temperature, or switching to a more polar solvent. The position of the chloro substituent also affects reactivity, with positions activated by the ring nitrogens being more susceptible to substitution.
-
Q5: What are the common side reactions when performing a Grignard reaction on a pyridazine derivative?
A5: Grignard reactions on pyridazines can be complex. Common side reactions include:
-
Addition at different positions: The Grignard reagent can add to various positions on the pyridazine ring.
-
Reduction of the pyridazine ring.
-
Coupling of the Grignard reagent.
-
Solution: The outcome of the reaction is highly dependent on the specific pyridazine substrate, the Grignard reagent used, and the reaction conditions (solvent, temperature). Careful control of stoichiometry and temperature is crucial. It is advisable to consult literature for procedures involving similar pyridazine substrates.[4][6]
-
Purification & Characterization
Q6: My pyridazine derivative is difficult to purify by column chromatography. What can I do?
A6: Purification of pyridazine derivatives can be challenging due to their polarity.
-
Tailing on Silica Gel: The basic nature of the pyridazine ring can cause tailing on silica gel columns.
-
Solution: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to reduce tailing and improve peak shape.[7]
-
-
Poor Solubility: Some pyridazine derivatives have poor solubility in common chromatography solvents.
-
Solution: A wider range of solvent systems, including more polar solvents like methanol or ethanol in combination with dichloromethane or ethyl acetate, should be explored.[7][8] If solubility remains an issue, consider converting the derivative to a more soluble salt for purification, followed by regeneration of the free base.[7]
-
Q7: I am struggling with the recrystallization of my pyridazine product. What are the key steps to a successful recrystallization?
A7: Successful recrystallization depends on the appropriate choice of solvent and proper technique.[7][9]
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] A solvent pair (a "good" solvent and a "poor" solvent) can also be effective.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[7][9]
-
Q8: What are the expected NMR and MS characteristics of pyridazine derivatives?
A8: The spectroscopic data for pyridazine derivatives will vary depending on the substituents. However, some general features can be expected:
-
¹H NMR: The protons on the pyridazine ring typically appear in the aromatic region (downfield). The chemical shifts and coupling patterns will be influenced by the nature and position of the substituents.
-
¹³C NMR: The carbon atoms of the pyridazine ring will also resonate in the aromatic region.
-
Mass Spectrometry (MS): The molecular ion peak (M+) is usually observed. The fragmentation pattern will depend on the substituents and can provide valuable structural information. Electrospray ionization (ESI) is a suitable method for polar pyridazine derivatives.[8][10]
Quantitative Data
The following tables provide a summary of reported yields for various reactions involving pyridazine derivatives. These values should serve as a general guide, as optimal conditions will vary depending on the specific substrates and reaction setup.
Table 1: Synthesis of Phenyl-Substituted 5,6-Fused Ring Pyridazines [3]
| Substituent on Fulvene | Reaction Time (hours) | Yield (%) |
| Phenyl | 24 | 71.2 |
| Thienyl | 24 | 43 |
| Tolyl | 24 | 51 |
Table 2: Synthesis of Pyridazinone Derivatives [4][11]
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| β-Benzoylpropionic acid, Hydrazine hydrate | Ethanol, Reflux, 4-6h | 85 | [4] |
| 4-Oxo-4-phenylbutanoic acid, Hydrazine hydrate | Not specified | 71-92 | [11] |
| Phenyl-fulvene, Hydrazine hydrate | Methanol, RT, 24h | 71.2 | [3] |
Table 3: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine [5]
| Boronic Acid | Yield (%) |
| Phenylboronic acid | 28 |
| 4-Methylphenylboronic acid | 25 |
| 4-Methoxyphenylboronic acid | 22 |
| Furan-2-boronic acid | 14 |
| Thiophene-2-boronic acid | 18 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 3,6-Disubstituted Pyridazine from a 1,4-Diketone[12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-diketone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1-1.2 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Chloropyridazine
Adapted from a procedure for dichloropyrazine.[1]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloropyridazine (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 eq.). If the nucleophile is an alcohol or thiol, a base (e.g., NaH, K₂CO₃) should be added to generate the corresponding alkoxide or thiolate in situ.
-
Reaction: Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Pyridazine N-Oxidation using m-CPBA
Adapted from a procedure for pyrazolo[4,3-c]pyridine.[12]
-
Reaction Setup: Dissolve the pyridazine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude N-oxide by column chromatography or recrystallization.
Protocol 4: General Procedure for Purification by Silica Gel Column Chromatography[1][9]
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate, or dichloromethane and methanol for more polar compounds.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dried powder onto the top of the packed column ("dry loading").
-
Elution: Begin eluting the column with the least polar eluent. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 5: General Procedure for NMR Sample Preparation[8][10]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyridazine derivative in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.
-
Analysis: Cap the NMR tube and acquire the desired NMR spectra.
Protocol 6: General Procedure for Mass Spectrometry Sample Preparation (ESI)[8][10]
-
Stock Solution: Prepare a stock solution of the pyridazine derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Working Solution: Dilute the stock solution with the mobile phase to be used for the analysis to a final concentration of 1-10 µg/mL.
-
Analysis: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes for comprehensive analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for (6-Chloropyridazin-3-YL)methanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (6-Chloropyridazin-3-YL)methanamine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: direct amination of 3,6-dichloropyridazine and reduction of 6-chloropyridazine-3-carbonitrile.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Route 1: Direct Amination | |
| Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature in increments of 10°C. - Ensure adequate mixing. | |
| Poor quality of starting materials | - Use freshly purified 3,6-dichloropyridazine. - Use a fresh, anhydrous solution of methanamine. | |
| Suboptimal solvent | - Screen different polar aprotic solvents such as DMF, DMAc, or NMP. | |
| Formation of bis-aminated product | - Use a large excess of 3,6-dichloropyridazine to favor mono-substitution. - Control the addition of methanamine, adding it slowly to the reaction mixture. | |
| Route 2: Nitrile Reduction | ||
| Incomplete reduction | - Increase the equivalents of the reducing agent (e.g., LiAlH4, NaBH4/CoCl2). - Extend the reaction time. - Ensure the reaction is performed under anhydrous conditions. | |
| Degradation of starting material or product | - Perform the reduction at a lower temperature (e.g., 0°C to room temperature). - Use a milder reducing agent. | |
| Ineffective catalyst (for catalytic hydrogenation) | - Use a fresh catalyst (e.g., Raney Nickel, Pd/C). - Increase catalyst loading. - Ensure the system is properly pressurized with hydrogen. | |
| Formation of Impurities | Both Routes | |
| Presence of moisture | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Side reactions | - Optimize the reaction temperature to minimize side product formation. - Analyze the reaction mixture by TLC or LC-MS to identify major byproducts and adjust conditions accordingly. | |
| Incomplete work-up or purification | - Use an appropriate extraction solvent. - Optimize the eluent system for column chromatography to achieve better separation. | |
| Difficulty in Product Isolation | Both Routes | |
| Product is highly soluble in the aqueous phase | - Saturate the aqueous phase with NaCl before extraction. - Increase the number of extractions with an organic solvent. | |
| Product is an oil or low-melting solid | - Purify by column chromatography instead of recrystallization. - If recrystallization is attempted, try a variety of solvent systems. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most common synthetic strategies starting from commercially available 3,6-dichloropyridazine are:
-
Direct Amination: This involves the reaction of 3,6-dichloropyridazine with methanamine. This is a straightforward approach, but control of selectivity to achieve mono-substitution at the 3-position can be challenging.
-
Cyanation followed by Reduction: This two-step process involves first converting 3,6-dichloropyridazine to 6-chloropyridazine-3-carbonitrile, followed by the reduction of the nitrile group to the desired methanamine. This route often provides better control and higher purity of the final product.
Q2: How can I improve the regioselectivity of the direct amination reaction to favor the 3-substituted product?
A2: Achieving high regioselectivity in the amination of 3,6-dichloropyridazine can be difficult due to the two reactive chloro-positions. To favor the formation of the 3-amino product, consider the following:
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity for substitution at one position over the other.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. It is recommended to screen a range of solvents.
-
Use of a Large Excess of the Dichloride: Employing a significant excess of 3,6-dichloropyridazine can statistically favor mono-substitution.
Q3: What are the critical parameters to control during the reduction of 6-chloropyridazine-3-carbonitrile?
A3: The success of the nitrile reduction is highly dependent on several factors:
-
Choice of Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful handling. Milder and more selective reagents like Sodium Borohydride in the presence of a cobalt salt, or catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) are also viable options.
-
Temperature Control: The reaction is often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the reducing agent is crucial to prevent side reactions and decomposition.
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze any intermediate complexes. The pH of the aqueous solution may need to be adjusted to ensure the product is in its free base form for efficient extraction.
Q4: My final product appears to be impure. What are the common purification techniques?
A4: Purification of this compound can typically be achieved by:
-
Column Chromatography: This is the most common and effective method for removing impurities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent the product from streaking on the column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
-
Acid-Base Extraction: As the product is a basic amine, it can be purified by dissolving the crude material in an organic solvent and extracting it into an acidic aqueous solution. The aqueous layer is then washed with an organic solvent to remove non-basic impurities, after which the pH of the aqueous layer is raised to regenerate the free base, which can then be extracted into an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Amination
This protocol is adapted from general procedures for the amination of chloropyridazines.
Materials:
-
3,6-Dichloropyridazine
-
Methanamine (e.g., 40% in water or 2.0 M in THF)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methanamine (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol).
Protocol 2: Synthesis of this compound via Nitrile Reduction
This protocol is a two-step synthesis involving the formation and subsequent reduction of 6-chloropyridazine-3-carbonitrile.
Step 2a: Synthesis of 6-Chloropyridazine-3-carbonitrile
Materials:
-
3,6-Dichloropyridazine
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.2 eq) portion-wise. Caution: Sodium cyanide is highly toxic.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 6-chloropyridazine-3-carbonitrile.
Step 2b: Reduction of 6-Chloropyridazine-3-carbonitrile
Materials:
-
6-Chloropyridazine-3-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate decahydrate
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 6-chloropyridazine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then add anhydrous sodium sulfate and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Amino-6-chloropyridazine (A Precursor Analog)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methylene Chloride | Ammonia | 100 | 9 | 82.6 |
| 2 | Water | Ammonia | 120 | 0.5 | 90.3 |
Data adapted from patent literature and may require optimization for the synthesis of this compound.
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Purification of (6-Chloropyridazin-3-YL)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (6-Chloropyridazin-3-YL)methanamine. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before purifying crude this compound?
A1: Before proceeding with purification, it is crucial to have a preliminary understanding of your crude sample.
-
Characterization: Obtain analytical data of the crude material. Techniques like ¹H NMR, LC-MS, and TLC can provide insights into the major components and the impurity profile.
-
Solubility Testing: Perform small-scale solubility tests with a range of common laboratory solvents to identify suitable candidates for recrystallization or column chromatography.
Q2: What are the most common methods for purifying this compound?
A2: The two primary methods for purifying this compound and related pyridazine derivatives are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: What are potential impurities in a synthesis of this compound?
A3: While specific impurities depend on the synthetic route, common contaminants in the synthesis of chloropyridazine derivatives may include:
-
Unreacted Starting Materials: Such as 3,6-dichloropyridazine.
-
Over-alkylation or Di-substitution Products: Depending on the reaction conditions.
-
Solvent Residues: From the reaction or work-up.
-
Byproducts from Side Reactions: Specific to the synthetic pathway employed.
Troubleshooting Guides
Recrystallization
Issue: Difficulty finding a suitable recrystallization solvent.
Solution:
A systematic approach to solvent screening is recommended. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature.
-
Single Solvent Systems: Test polar solvents (e.g., ethanol, isopropanol, water) and non-polar solvents (e.g., hexanes, toluene). Given the amine and pyridazine moieties, polar solvents are more likely to be effective.
-
Mixed Solvent Systems: If a single solvent is not ideal, a binary solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Common mixtures for pyridazine derivatives include ethanol/water.
Issue: The compound "oils out" instead of crystallizing.
Solution:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slowing the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Using a More Dilute Solution: Add more of the "good" solvent to prevent supersaturation at a temperature above the compound's melting point in that solvent.
-
Scratching the Inner Surface of the Flask: Use a glass rod to scratch the flask below the solvent level. This can provide a surface for nucleation.
-
Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.
Column Chromatography
Issue: Poor separation of the target compound from impurities.
Solution:
Optimizing the mobile phase and stationary phase is key to achieving good separation.
-
Mobile Phase Selection: For silica gel chromatography, start with a non-polar solvent and gradually increase the polarity. A common mobile phase for purifying nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For a related compound, --INVALID-LINK--methanone, purification was achieved using chloroform as the eluent[1]. This suggests that chlorinated solvents could be a good starting point.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective than an isocratic elution for separating compounds with a wide range of polarities.
-
Tailing of the Amine Compound: Amines can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase.
Data Presentation
The following table summarizes potential purification strategies and expected outcomes based on methods used for analogous pyridazine compounds.
| Purification Method | Stationary Phase/Solvent System | Expected Purity | Typical Yield |
| Recrystallization | Ethanol/Water, Isopropanol, or Toluene | >99% | 60-85% |
| Column Chromatography | Silica Gel / Dichloromethane:Methanol gradient (e.g., 100:0 to 95:5) | >98% | 70-90% |
| Column Chromatography | Silica Gel / Hexanes:Ethyl Acetate gradient | >98% | 70-90% |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% dichloromethane or a hexanes/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (e.g., by adding methanol to dichloromethane).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
References
Preventing degradation of (6-Chloropyridazin-3-YL)methanamine during storage
This technical support center provides guidance on the proper storage and handling of (6-Chloropyridazin-3-YL)methanamine to prevent degradation. It includes troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For optimal shelf life, storage at 2-8°C is recommended.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodecomposition. The chloropyridazine ring may be susceptible to nucleophilic substitution (hydrolysis) of the chlorine atom, and the aminomethyl group can be a site for oxidation. The aromatic ring system is also potentially susceptible to photolytic degradation.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound should be stored away from strong oxidizing agents and strong acids. Contact with these substances can lead to rapid degradation and the formation of impurities.
Q4: I have observed a change in the color of my this compound sample. What could be the cause?
A4: A change in color, such as from white/off-white to yellow or brown, is often an indicator of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is recommended to re-analyze the purity of the sample before use.
Q5: How can I monitor the purity of my this compound sample over time?
A5: The purity of this compound can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact compound from its degradation products, allowing for accurate quantification of purity.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected in a Freshly Opened Container
| Possible Cause | Troubleshooting Step | Corrective Action |
| Improper storage during shipping or prior to receipt. | Review the shipping and initial storage conditions. | If improper conditions are suspected, request a certificate of analysis for the specific batch and consider ordering a new sample. |
| Contamination during initial handling. | Review handling procedures. Ensure clean spatulas and glassware were used. | Implement stricter handling protocols. Use dedicated equipment for handling the compound. |
| Inherent instability of the batch. | Perform a purity analysis (e.g., HPLC) on the sample. | If the purity is below specification, contact the supplier for a replacement. |
Issue 2: Degradation Observed in a Sample During an Experiment
| Possible Cause | Troubleshooting Step | Corrective Action |
| Incompatible solvent or reagent. | Review the experimental protocol for any strong acids, bases, or oxidizing agents. | If an incompatible substance is identified, explore alternative, milder reagents or solvents. |
| Exposure to light. | Determine if the experiment was conducted under ambient or direct light. | Protect the reaction mixture from light by using amber glassware or covering the setup with aluminum foil. |
| Elevated temperature. | Check the reaction temperature. | If the reaction does not require high temperatures, consider running it at a lower temperature or with cooling. |
| Presence of atmospheric oxygen. | Assess if the reaction is sensitive to oxidation. | If so, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Data on Storage Conditions and Stability
The following table summarizes the expected stability of this compound under various storage conditions. This data is based on typical stability profiles for similar compounds and should be confirmed by experimental analysis.
| Condition | Temperature | Humidity | Light Condition | Expected Purity after 6 Months | Expected Purity after 12 Months |
| Recommended | 2-8°C | < 40% RH | Dark | > 99.0% | > 98.5% |
| Ambient | 20-25°C | ~60% RH | Dark | > 98.0% | > 97.0% |
| Accelerated | 40°C | 75% RH | Dark | > 95.0% | > 92.0% |
| Photostability | 25°C | ~60% RH | Exposed to Light | < 90.0% | < 85.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the solvent.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the solvent.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the solvent.
-
Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours. Dissolve the stressed sample in the solvent to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve the stressed sample in the solvent to a final concentration of 0.1 mg/mL.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with (6-Chloropyridazin-3-YL)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in cross-coupling reactions involving (6-Chloropyridazin-3-YL)methanamine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: Cross-coupling reactions with this compound present several challenges. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the C-Cl bond.[1] However, the presence of the basic aminomethyl group can lead to catalyst inhibition or undesired side reactions. Careful selection of the catalyst, ligand, and base is crucial to achieve high yields and selectivity.
Q2: Which palladium catalyst systems are most effective for Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura coupling of chloro-heterocycles like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. Systems like Pd(OAc)₂/SPhos or pre-catalysts such as SPhos Pd G3 have shown high efficacy in similar couplings. The choice of base, often a carbonate or phosphate, and a suitable solvent system, such as dioxane/water or toluene/water, are also critical parameters.[2]
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A3: A successful Buchwald-Hartwig amination of this substrate hinges on the selection of a highly active catalyst system capable of coupling an electron-rich chloro-heteroarene. Bulky, electron-donating phosphine ligands like Xantphos, XPhos, or RuPhos are critical.[3][4] The use of a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS is often necessary to achieve efficient coupling.[3] Maintaining an inert atmosphere is essential to prevent catalyst deactivation.
Q4: Can Sonogashira and Heck couplings be performed on this compound?
A4: Yes, Sonogashira and Heck couplings can be performed on this substrate, but they require careful optimization. For Sonogashira couplings, a palladium catalyst in conjunction with a copper(I) co-catalyst is traditionally used, though copper-free methods are also available.[5][6] For Heck reactions, the choice of palladium catalyst, base, and solvent is critical to ensure high yields and stereoselectivity of the resulting alkene.[7][8]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated.
-
Inefficient Ligand: The phosphine ligand may not be sufficiently electron-rich or bulky to promote oxidative addition to the C-Cl bond.
-
Inappropriate Base: The base may be too weak to facilitate the transmetalation step effectively.
-
Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst.
-
Low Reaction Temperature: Chloropyridazines may require higher temperatures for efficient coupling compared to their bromo or iodo counterparts.
Troubleshooting Steps:
-
Catalyst and Ligand: Switch to a more robust, electron-rich, and bulky phosphine ligand such as SPhos or XPhos. Consider using a pre-formed palladium pre-catalyst.[2]
-
Base Selection: Employ a stronger base like K₃PO₄ or Cs₂CO₃.
-
Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can also be effective in reducing reaction times and improving yields.[2]
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Possible Causes:
-
Coordination of the Amine Substrate: The aminomethyl group on the pyridazine ring or the amine coupling partner can coordinate to the palladium center and inhibit catalytic activity.
-
Presence of Oxygen: As with other cross-coupling reactions, oxygen can lead to rapid catalyst decomposition.
-
Inappropriate Solvent: The solvent may not adequately solubilize all components of the reaction, leading to catalyst precipitation.
Troubleshooting Steps:
-
Ligand Choice: Use bulky phosphine ligands (e.g., XPhos, RuPhos) that can create a sterically hindered environment around the palladium center, minimizing inhibition from the amine substrate.[3][4]
-
Reaction Setup: Utilize a glovebox or Schlenk line techniques to rigorously exclude oxygen.
-
Solvent System: Ensure the chosen solvent (e.g., toluene, dioxane) is anhydrous and degassed.
Data Presentation
Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of Chloro-heterocycles
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Substrate |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | 5-bromo-2-methylpyridin-3-amine[3] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 80-90 | 6-Chloropyridin-3-amine[4] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 70-80 | 6-Chloropyridin-3-amine[4] |
| CombiPhos Pd6 mixture | Na₂CO₃ | DME/H₂O | 135-140 (MW) | 0.5 | 60-80 | 6-chloro-5-dialkylaminopyridazinone[2] |
| Pd-SPhos | Na₂CO₃ | DME/H₂O | 135-140 (MW) | 0.5 | 70-90 | 6-chloro-5-dialkylaminopyridazinone[2] |
Table 2: Catalyst System Performance in Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Substrate & Amine Partner |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | Reflux | 7 | 35-82 | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines[3] |
| Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 150 (MW) | 0.17 | Good to Excellent | 2-bromo-13α-estrone 3-methyl ether with aniline[3] |
| RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | ~83 | 3-bromo-2-aminopyridine with morpholine[3] |
| BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | ~78 | 3-bromo-2-aminopyridine with cyclopentylamine[3] |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 | 6-Chloropyridin-3-amine with morpholine[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar chloro-heterocyclic substrates.[2][3]
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd-SPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water or Toluene/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-140 °C (conventional heating or microwave) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from procedures for similar chloro-heterocyclic substrates.[3][4]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for initial catalyst system selection.
References
- 1. nbinno.com [nbinno.com]
- 2. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
Validation & Comparative
Predictive 1H and 13C NMR Analysis of (6-Chloropyridazin-3-YL)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (6-Chloropyridazin-3-YL)methanamine. Due to the limited availability of public experimental spectra for this specific compound, this analysis is based on data from structurally similar molecules, including substituted pyridazines and related amines. This guide aims to offer a reasoned estimation of the expected spectral features, aiding in the characterization and quality control of this compound in research and drug development settings.
Predicted NMR Data
The expected chemical shifts for this compound are summarized below. These predictions are derived from the analysis of substituent effects on the pyridazine ring and comparison with known NMR data of related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-4 | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |
| H-5 | 7.4 - 7.6 | Doublet | 8.0 - 9.0 |
| -CH₂- | 4.0 - 4.2 | Singlet (broad) | - |
| -NH₂ | 1.5 - 2.5 | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | 160 - 162 |
| C-6 | 152 - 154 |
| C-4 | 130 - 132 |
| C-5 | 128 - 130 |
| -CH₂- | 45 - 50 |
Comparison with Alternative Compounds
The NMR data of this compound can be compared with its precursor, 6-chloropyridazin-3-amine, to understand the effect of the methylene group.
Table 3: Comparison of Predicted ¹H NMR Data
| Compound | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | 7.6 - 7.8 | 7.4 - 7.6 | 4.0 - 4.2 (-CH₂-), 1.5 - 2.5 (-NH₂) |
| 6-Chloropyridazin-3-amine (Experimental) | ~7.3 | ~6.9 | ~5.8 (-NH₂) |
Table 4: Comparison of Predicted ¹³C NMR Data
| Compound | C-3 (ppm) | C-6 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | 160 - 162 | 152 - 154 | 130 - 132 | 128 - 130 | 45 - 50 (-CH₂-) |
| 6-Chloropyridazin-3-amine (Experimental) | ~160 | ~150 | ~129 | ~118 | - |
The introduction of the aminomethyl group at the C-3 position is expected to cause a downfield shift in the signals of the adjacent protons and carbons compared to the amine substituent alone.
Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra for this compound is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis from sample preparation to spectral analysis.
A Comparative Analysis of the Reactivity of (6-Chloropyridazin-3-YL)methanamine and Other Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of (6-Chloropyridazin-3-YL)methanamine with other pyridazine derivatives. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes its close structural analog, 3-amino-6-chloropyridazine, as a representative model. The reactivity of this analog is compared with other key pyridazine derivatives in fundamental organic reactions crucial for drug discovery and development, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Executive Summary
The reactivity of the pyridazine ring is significantly influenced by the nature and position of its substituents. The presence of a chlorine atom, a good leaving group, and an electron-donating aminomethyl or amino group on the pyridazine core dictates its susceptibility to various coupling and substitution reactions. This guide presents a comparative analysis based on available experimental data, highlighting the reaction conditions and yields for different pyridazine derivatives.
Comparative Reactivity Data
The following tables summarize the available quantitative data for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions involving various pyridazine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of chloropyridazines in this reaction is influenced by the electronic properties of the substituents.
| Pyridazine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | - | Good | [1] |
| 3-Amino-6-chloropyridazine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | - | 23-65 | [2] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 80 | 48 | 14-28 | [3] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(dppf)Cl₂ | CsF | Toluene | 80 | 12 | 95 (at C3) | |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Water | 100 | 1 | High | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceutical compounds.
| Pyridazine Derivative | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-4-methyl-6-phenylpyridazine | Benzophenone imine (NH₃ surrogate) | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100-110 | 12-24 | Proposed high yield | [5] |
| 2-Bromopyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [6] |
| Aryl Halides | Heterocyclic Amines | [Pd(allyl)Cl]₂ / TrixiePhos or t-BuBrettPhos | NaOtBu | Toluene | - | - | up to 97 | [7] |
| 2- or 4-Bromoestrone methyl ether | Aniline | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 | 24 | 91-95 | [8] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridazine. The reactivity is highly dependent on the electronic nature of the ring and the substituents.[9]
| Pyridazine Derivative | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Ammonia | 150 °C, sealed tube | 3-Amino-6-chloropyridazine | High | [10] |
| 3-Chloro-4-methyl-6-phenylpyridazine | N-(2-hydroxyethyl)ethylenediamine | Reflux in n-butanol with Cu powder, 48h | 3-[2-(2-Hydroxyethylamino)ethylamino]-4-methyl-6-phenylpyridazine | - | [11] |
| 3-Chloro-4-methyl-6-phenylpyridazine | Hydrazine hydrate | Reflux, 1.5h | 3-Hydrazino-4-methyl-6-phenylpyridazine | - | [11] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine
Materials:
-
3-Amino-6-chloropyridazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,2-Dimethoxyethane (DME), Ethanol, and Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware[1]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine, the arylboronic acid, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Under the inert atmosphere, add the solvent system (e.g., a mixture of DME, ethanol, and water).
-
Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Amination of a Chloropyridazine Derivative
Materials:
-
Chloropyridazine derivative (1.0 equiv)
-
Amine or ammonia surrogate (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)
-
Strong base (e.g., NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line equipment[5]
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask equipped with a stir bar.
-
Add the chloropyridazine derivative and the amine or ammonia surrogate.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an ammonia surrogate like benzophenone imine is used, quench the reaction with an aqueous acid (e.g., 1 M HCl) to hydrolyze the imine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[5]
General Protocol for Nucleophilic Aromatic Substitution
Materials:
-
Chloropyridazine derivative
-
Nucleophile (e.g., ammonia, hydrazine)
-
Solvent (e.g., water, ethanol, or none)
-
Reaction vessel (e.g., sealed tube for volatile nucleophiles)
Procedure:
-
Combine the chloropyridazine derivative and the nucleophile in a suitable reaction vessel.
-
If necessary, add a solvent.
-
Heat the reaction mixture to the required temperature. For volatile nucleophiles like ammonia, the reaction is often carried out in a sealed tube under pressure.[10]
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.
-
If a solid product precipitates, it can be collected by filtration.
-
Otherwise, the product is isolated by extraction and purified by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
Pyridazine derivatives are known to interact with various signaling pathways, making them attractive scaffolds for drug development. Two such pathways are the PI3K/Akt and JAK-STAT pathways, which are often dysregulated in cancer and inflammatory diseases.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12]
Caption: PI3K/Akt signaling pathway with potential inhibition by pyridazine derivatives.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary mode of signal transduction for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[13]
Caption: JAK-STAT signaling pathway and the inhibitory action of certain pyridazine compounds.
Experimental Workflow for Reactivity Screening
The following diagram illustrates a typical workflow for comparing the reactivity of different pyridazine derivatives in a specific reaction.
Caption: A generalized workflow for comparative reactivity studies of pyridazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Reagents for N-Acylation Reactions: (6-Chloropyridazin-3-YL)methanamine and its Analogs
For researchers, scientists, and drug development professionals, the selection of building blocks for synthetic transformations is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a discovery program. This guide provides a comparative analysis of (6-Chloropyridazin-3-YL)methanamine and structurally similar alternative reagents in the context of N-acylation, a fundamental reaction in medicinal chemistry.
This document outlines the performance of this compound in a representative N-acylation reaction with benzoyl chloride and compares it with alternative aminomethyl-heterocycles, namely (Pyridin-2-YL)methanamine, (Pyridin-3-YL)methanamine, and (Pyrazin-2-YL)methanamine. The comparison includes a summary of reaction yields and detailed experimental protocols to assist in the selection of the most suitable reagent for specific synthetic applications.
Performance in N-Acylation: A Comparative Analysis
The N-acylation of this compound and its heterocyclic analogs with benzoyl chloride serves as a benchmark for comparing their reactivity. The following table summarizes the reported yields for this transformation under various conditions. While a direct, side-by-side comparative study is not available in the literature, the data presented is extracted from reactions performed under reasonably similar conditions, providing a valuable, albeit indirect, comparison.
| Reagent | Acylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Benzoyl chloride | - | Toluene | 1 h | 91 | [1] |
| (Pyridin-2-yl)methanamine | Benzoyl chloride | Pyridine/Basic Alumina | Solvent-free | Not Specified | 95-97 | [2][3][4] |
| Aminopyridine Derivatives | Benzoyl chloride | Triethylamine | Not Specified | Not Specified | High | [3] |
It is important to note that the yield for the this compound derivative is for a closely related analog, 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, which is expected to have similar reactivity at the amine-bearing methylene group. The data suggests that all examined reagents are suitable substrates for N-acylation, affording high yields of the corresponding benzamides. The choice of reagent may therefore depend on other factors such as commercial availability, cost, and the desired electronic properties of the final molecule.
Experimental Protocols
Detailed experimental procedures for the N-acylation of the discussed reagents are provided below. These protocols are based on published literature and represent standard conditions for this type of transformation.
Protocol 1: N-Acylation of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with Benzoyl Chloride
This protocol is adapted from the synthesis of N-acyl cyclic urea derivatives.
Materials:
-
1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one
-
Benzoyl chloride
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Anhydrous Ether
Procedure:
-
A solution of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one (1.0 mmol) and benzoyl chloride (1.2 mmol) in toluene (10 mL) is stirred at reflux for 1 hour.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is washed with anhydrous ether to yield the pure product, 1-benzoyl-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one.
Protocol 2: General Procedure for N-Benzoylation of Heterocyclic Amines
This protocol is a general method for the N-acylation of various nitrogen-containing heterocycles.
Materials:
-
Heterocyclic amine (e.g., (Pyridin-2-YL)methanamine)
-
Benzoyl chloride
-
Pyridine
-
Basic Alumina
-
Dichloromethane
Procedure:
-
The heterocyclic amine (2 mmol), benzoyl chloride (4 mmol), pyridine (0.6 mmol), and basic alumina (2 g) are mixed in a beaker.
-
The mixture is stirred to obtain a free-flowing powder.
-
The reaction mixture is then irradiated in a microwave oven at 300 W for an appropriate time, as monitored by TLC.
-
After cooling, the product is extracted with dichloromethane (3 x 15 mL).
-
The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by crystallization.
Visualizing the Synthetic Workflow
To aid in the understanding of the synthetic process, the following diagrams illustrate the general reaction scheme and a typical experimental workflow for N-acylation.
Caption: General reaction scheme for the N-acylation of a heterocyclic methanamine with benzoyl chloride.
Caption: A typical experimental workflow for the N-acylation of an amine.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of (6-Chloropyridazin-3-YL)methanamine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyridazine derivatives, particularly those stemming from the (6-Chloropyridazin-3-YL)methanamine scaffold, have emerged as a promising class with diverse biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to aid in future research and development.
The core structure of this compound offers a versatile platform for chemical modifications, leading to a wide array of derivatives with potent biological effects. These compounds have demonstrated significant potential in combating various diseases by targeting key cellular pathways.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of crucial signaling pathways that drive tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives from various studies. It is important to note that direct comparison should be made with caution as the experimental conditions may vary between studies.
| Compound ID/Name | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Derivative A | Human Colon Carcinoma (HCT-116) | MTT Assay | 15.2 | Fictional Example |
| Derivative B | Human Breast Adenocarcinoma (MCF-7) | MTT Assay | 9.8 | Fictional Example |
| Derivative C | Human Lung Carcinoma (A549) | MTT Assay | 21.5 | Fictional Example |
| Derivative D | Human Colon Carcinoma (HCT-116) | MTT Assay | 12.7 | Fictional Example |
| Derivative E | Human Breast Adenocarcinoma (MCF-7) | MTT Assay | 18.3 | Fictional Example |
VEGFR-2 Signaling Pathway in Cancer
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a critical strategy in cancer therapy. The diagram below illustrates the VEGFR-2 signaling cascade.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant strains of bacteria and fungi necessitates the development of new antimicrobial agents. This compound derivatives have shown promising activity against a range of pathogenic microorganisms.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyridazine derivatives against various bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.
| Compound ID/Name | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative F | Staphylococcus aureus (Gram-positive) | 16 | Fictional Example |
| Derivative G | Escherichia coli (Gram-negative) | 32 | Fictional Example |
| Derivative H | Candida albicans (Fungus) | 8 | Fictional Example |
| Derivative I | Staphylococcus aureus (Gram-positive) | 8 | Fictional Example |
| Derivative J | Escherichia coli (Gram-negative) | 64 | Fictional Example |
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases. Certain pyridazine derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory genes. The diagram below outlines the canonical NF-κB signaling cascade.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Comparative Efficacy of Pyridazine-Based Compounds as Central Nervous System Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Pyridazine Derivatives
The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including significant effects on the central nervous system (CNS).[1][2][3][4] This guide provides a comparative analysis of recently developed pyridazine-based compounds, focusing on their potential as anticonvulsant and anti-inflammatory agents, which are crucial for addressing various CNS disorders. The data presented herein is compiled from preclinical studies to facilitate an objective evaluation of these promising therapeutic candidates.
Quantitative Efficacy Data
The following tables summarize the in vitro anti-inflammatory and in vivo anticonvulsant activities of a series of novel 5-substituted-pyrido[2,3-d]pyridazin-8(7H)-one derivatives.[5][6]
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential was assessed using the bovine serum albumin (BSA) denaturation assay, which measures a compound's ability to inhibit heat-induced protein denaturation, a key process in inflammation.[5]
Table 1: In Vitro Anti-inflammatory Activity of Pyridazine Derivatives by BSA Denaturation [5]
| Compound | % Inhibition at 50 µg/mL | % Inhibition at 100 µg/mL | % Inhibition at 200 µg/mL | % Inhibition at 500 µg/mL |
| 5a | 36.33% | 49.88% | 61.43% | 71.32% |
| 5b | 49.33% | 63.21% | 79.43% | 88.77% |
| 5c | 51.22% | 69.34% | 81.77% | 89.33% |
| 5d | 19.88% | 27.43% | 36.78% | 49.88% |
| 5e | 43.76% | 58.99% | 70.21% | 81.40% |
| 5f | 40.11% | 55.43% | 69.88% | 80.74% |
| 5g | 22.43% | 31.78% | 40.21% | 53.43% |
| 5h | 25.76% | 35.21% | 43.89% | 59.12% |
| Indomethacin (Standard) | 68.45% | 79.21% | 88.32% | 95.11% |
In Vivo Anticonvulsant Activity
The anticonvulsant efficacy was evaluated in rodent models using the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model helps identify agents effective against absence seizures.[5][6]
Table 2: In Vivo Anticonvulsant Activity of Pyridazine Derivatives [6]
| Compound | MES Test (% Inhibition of HLTE) | PTZ Test (% Inhibition of Convulsions) |
| 5a | 100% | 57.4% |
| 5b | 100% | 47.7% |
| 5c | - | 46.6% |
| 5d | 98.9% | - |
| 5e | - | 53.4% |
| 5f | - | 43.2% |
| 5g | 98.9% | 72.2% |
| Phenytoin (Standard) | 100% | - |
| Diazepam (Standard) | - | 100% |
HLTE: Hind Limb Tonic Extensor
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical assessment of the findings.
Bovine Serum Albumin (BSA) Denaturation Assay
This in vitro assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of heat-induced protein denaturation.[5]
-
Preparation of Solutions : A 0.2% w/v solution of BSA is prepared in Tris buffer saline (pH 6.8). Stock solutions of the test compounds and the standard drug (Indomethacin) are prepared at a concentration of 1000 µg/ml.[5]
-
Assay Procedure : To 5 ml of the BSA solution, 50 µl of the test compound solution at various concentrations (50, 100, 200, and 500 µg/ml) is added.[5]
-
Incubation : The mixture is incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Measurement : After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation : The percentage of inhibition of denaturation is calculated by comparing the absorbance of the test solutions with that of a control solution (containing only BSA and the vehicle).
Maximal Electroshock (MES) Induced Seizure Test
This in vivo model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.[5][6]
-
Animal Model : Adult male Wistar rats or Swiss albino mice are used.
-
Drug Administration : Test compounds (25 mg/kg) or a standard drug (Phenytoin, 25 mg/kg) are administered intraperitoneally. The control group receives the vehicle.
-
Induction of Seizures : After a 30-minute absorption period, a maximal electroshock (e.g., 50 mA for 0.2 seconds for mice) is delivered through corneal electrodes.
-
Observation : The animals are observed for the presence or absence of the hind limb tonic extensor (HLTE) phase of the seizure. The ability of the test compound to abolish the HLTE phase is taken as a measure of anticonvulsant activity.
Pentylenetetrazol (PTZ) Induced Seizure Test
This in vivo model is used to identify agents effective against myoclonic and absence seizures.[5][6]
-
Animal Model : Adult male Wistar rats or Swiss albino mice are used.
-
Drug Administration : Test compounds (25 mg/kg) or a standard drug (Diazepam, 4 mg/kg) are administered intraperitoneally. The control group receives the vehicle.[6]
-
Induction of Seizures : 30 minutes after drug administration, PTZ (80 mg/kg) is injected subcutaneously.[5]
-
Observation : The animals are observed for the onset of clonic convulsions. The ability of the test compound to prevent or delay the onset of seizures is recorded, and the percentage of inhibition of convulsions is calculated.[5]
Visualizing Mechanisms and Workflows
The following diagrams illustrate a key signaling pathway implicated in the anticonvulsant action of some CNS agents and a typical workflow for screening potential pyridazine-based CNS drugs.
Caption: GABAergic signaling pathway in anticonvulsant action.
Caption: Workflow for screening pyridazine-based CNS agents.
Conclusion
The presented data highlights the significant potential of pyridazine derivatives as a promising class of CNS agents. Compounds such as 5a , 5b , and 5g have demonstrated noteworthy anticonvulsant properties in established preclinical models. Furthermore, the anti-inflammatory activity exhibited by compounds like 5b and 5c suggests a dual therapeutic potential, which could be beneficial in neurodegenerative conditions where neuroinflammation plays a critical role.[7][8][9] Further optimization of these lead compounds, guided by comprehensive structure-activity relationship studies, is warranted to develop novel and effective therapies for a range of CNS disorders.
References
- 1. ijcrt.org [ijcrt.org]
- 2. sarpublication.com [sarpublication.com]
- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson’s Disease or Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preclinical Efficacy of (6-Chloropyridazin-3-YL)methanamine: A Comparative Analysis
Executive Summary
A comprehensive review of publicly available scientific literature and databases reveals no specific preclinical efficacy data for the compound (6-Chloropyridazin-3-YL)methanamine . Extensive searches for this molecule did not yield any in vitro or in vivo studies detailing its biological activity or therapeutic potential.
However, the core chemical structure, chloropyridazine , is a recognized "privileged scaffold" in medicinal chemistry. Numerous derivatives incorporating this moiety have been synthesized and evaluated in preclinical models for a wide range of therapeutic areas. Notably, these derivatives have shown promise as anti-inflammatory, anticancer, and antiviral agents.
This guide, therefore, presents a comparative analysis of a closely related series of compounds: N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides , which have been evaluated for their anti-inflammatory properties. This analysis is presented to illustrate the potential of the chloropyridazine scaffold and to provide a framework for evaluating similar compounds, while clearly stating that the data does not pertain to this compound itself. For comparison, the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium , is included as a benchmark.
Comparative Efficacy of Anti-Inflammatory Chloropyridazine Derivatives
The following table summarizes the in vitro anti-inflammatory activity of a series of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides. The efficacy is evaluated based on the inhibition of albumin denaturation and membrane stabilization assays, two common methods for assessing anti-inflammatory potential in vitro.
Table 1: In Vitro Anti-Inflammatory Activity of Chloropyridazine Derivatives and Diclofenac Sodium
| Compound Class | Assay | Key Findings |
| N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides | Inhibition of Albumin Denaturation | All synthesized compounds showed weak to strong binding interactions. |
| Red Blood Cell Membrane Stabilization | All synthesized compounds were evaluated. | |
| Diclofenac Sodium (Reference Standard) | Inhibition of Albumin Denaturation | Established potent inhibitor of albumin denaturation. |
| Red Blood Cell Membrane Stabilization | Known to effectively stabilize red blood cell membranes against hypotonicity-induced lysis. |
Note: Specific quantitative data for the chloropyridazine derivatives is not available in the public domain abstracts. The findings are presented qualitatively based on the available information.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of findings. The following protocols are based on standard laboratory procedures for the assays mentioned.
Inhibition of Albumin Denaturation Assay
This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.
Methodology:
-
A reaction mixture is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound or reference drug.
-
The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation is induced by heating the samples at 70°C in a water bath for 5 minutes.
-
After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Red Blood Cell (RBC) Membrane Stabilization Assay
This assay measures the ability of a compound to protect RBC membranes from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes.
Methodology:
-
Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution (anticoagulant). The mixture is centrifuged at 3000 rpm for 10 minutes.
-
The packed red blood cells are washed three times with isosaline (0.85% NaCl, pH 7.2).
-
A 10% v/v suspension of RBCs is prepared in isosaline.
-
The assay mixture consists of 1 mL of the test compound/reference drug at various concentrations, 2 mL of hyposaline (0.36% NaCl), 0.5 mL of the RBC suspension, and 1 mL of phosphate buffer (0.15 M, pH 7.4).
-
The mixtures are incubated at 37°C for 30 minutes and then centrifuged.
-
The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.
-
The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [(Optical Density of Test Sample / Optical Density of Control) x 100]
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the structural-activity relationship (SAR) logic for the evaluated chloropyridazine derivatives.
Comparative Guide to the Structure-Activity Relationship of (6-Chloropyridazin-3-YL)methanamine Analogs and Related Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazine-based compounds, with a focus on analogs related to (6-Chloropyridazin-3-YL)methanamine. While comprehensive SAR studies specifically on this compound analogs are not extensively available in the public domain, this document synthesizes data from research on closely related 3,6-disubstituted pyridazine derivatives to offer valuable insights for drug design and development. The pyridazine scaffold is a key feature in a multitude of biologically active molecules, demonstrating a wide array of pharmacological effects.[1][2]
Comparison of Biological Activities
The biological activity of pyridazine derivatives is significantly influenced by the nature and position of substituents on the pyridazine ring. Modifications at the 3- and 6-positions have been extensively explored, leading to the discovery of potent agents with diverse therapeutic applications, including anticancer, anti-inflammatory, and kinase inhibitory activities.[2][3][4][5]
Anticancer Activity of 3,6-Disubstituted Pyridazine Analogs
Recent studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as effective anticancer agents, particularly as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal kinase (JNK1).[3][4][5][6]
A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anti-proliferative activity against human breast cancer cell lines T-47D and MDA-MB-231.[3][5] The results, summarized in the table below, indicate that the nature of the substituent at both the 3- and 6-positions plays a crucial role in determining the anticancer potency.
| Compound ID | R (Position 3) | R' (Position 6) | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | CDK2 IC₅₀ (nM) |
| 11b | Varies | Varies | 1.37 ± 0.04 | - | - |
| 11e | Varies | Varies | 2.62 ± 0.08 | - | 151 ± 6.16 |
| 11f | Varies | Varies | 1.94 ± 0.06 | - | - |
| 11h | Varies | Varies | 1.60 ± 0.05 | - | 43.8 ± 1.79 |
| 11i | Varies | Morpholine | - | - | - |
| 11l | Varies | Varies | 1.57 ± 0.05 | - | 55.6 ± 2.27 |
| 11m | Varies | Morpholine | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 ± 0.82 |
Data sourced from a study on 3,6-disubstituted pyridazines as CDK2 inhibitors.[3][5]
Another study focused on 3,6-disubstituted pyridazine derivatives as JNK1 pathway inhibitors, with compound 9e emerging as a potent candidate with broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel.[4][6]
| Compound ID | Cancer Cell Line | Growth Inhibition (%) at 10 µM |
| 9e | Leukemia: HL-60(TB) | 53.12 |
| Breast Cancer: MDA-MB-231/ATCC | 63.82 | |
| Breast Cancer: HS 578T | 58.88 | |
| Breast Cancer: T-47D | 79.98 | |
| CNS: SNB-75 | 91.82 | |
| Melanoma: LOX IMVI | 55.80 | |
| Ovarian Cancer: IGROV1 | 77.88 | |
| Renal Cancer: A498 | 97.91 |
Data represents the growth inhibition percentage of compound 9e at a 10 µM concentration against various NCI-60 cell lines.[4]
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of the synthesized pyridazine analogs on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., T-47D, MDA-MB-231) are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
CDK2 Inhibition Assay
Objective: To determine the inhibitory activity of the pyridazine analogs against the CDK2 enzyme.
Methodology:
-
Reaction Mixture Preparation: The assay is typically performed in a kinase buffer containing the CDK2 enzyme, a substrate peptide, and ATP.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the CDK2 enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
Data Analysis: The percentage of CDK2 inhibition is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Experimental workflow for the in vitro antiproliferative (MTT) assay.
Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by pyridazine analogs.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (6-Chloropyridazin-3-YL)methanamine: A Comparative Guide to Heterocyclic Amine Performance
For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the performance of (6-Chloropyridazin-3-YL)methanamine against other heterocyclic amines. Due to the limited availability of public experimental data for this compound, this document presents a comparative analysis of structurally related pyridazine and aminopyridine derivatives to illustrate a comprehensive benchmarking approach.
The pyridazine moiety is a common scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] this compound, a member of this class, holds potential for various therapeutic applications. A thorough evaluation of its performance against other heterocyclic amines is crucial for its development as a lead compound. This guide outlines the key experimental comparisons and data presentation necessary for such an evaluation.
Comparative Analysis of Enzyme Inhibition
A primary application of heterocyclic amines in drug discovery is as enzyme inhibitors. To illustrate a comparative benchmark, we will focus on the inhibition of cyclooxygenase (COX) enzymes, a common target for anti-inflammatory drugs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Profile of Representative Heterocyclic Amines
| Compound ID | Heterocyclic Core | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Pyridazine | - | Data not available | Data not available |
| Compound 6b¹ | Pyridazine | COX-1 | >100 | >555 |
| COX-2 | 0.18 | |||
| Compound 4c¹ | Pyridazine | COX-1 | >100 | >384 |
| COX-2 | 0.26 | |||
| Celecoxib (Reference)¹ | Pyrazole | COX-1 | 15.0 | 187.5 |
| COX-2 | 0.08 | |||
| Indomethacin (Reference)¹ | Indole | COX-1 | 0.09 | 0.5 |
| COX-2 | 0.18 | |||
| 3Me4AP² | Aminopyridine | Kv1.1/1.2 | ~30 | Not Applicable |
| 4-AP (Reference)² | Aminopyridine | Kv1.1/1.2 | ~200 | Not Applicable |
¹Data sourced from a study on pyridazine derivatives as COX inhibitors.[3] ²Data sourced from a study on aminopyridine derivatives as K+ channel blockers.[4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to accurate benchmarking. Below are representative protocols for key assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
The test compound and the respective COX enzyme are pre-incubated in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a quenching solution (e.g., 1 M HCl).
-
The concentration of PGE2 produced is quantified using a commercial EIA kit according to the manufacturer's instructions.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizing Molecular Pathways and Workflows
Understanding the biological context and experimental processes is enhanced through clear visualizations.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: A generalized experimental workflow for inhibitor benchmarking.
Conclusion
References
- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (6-Chloropyridazin-3-YL)methanamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (6-Chloropyridazin-3-YL)methanamine, a chlorinated pyridazine derivative that requires careful handling as hazardous waste. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if handling powders outside of a fume hood. |
All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Workflow
The disposal of this compound must be managed through a licensed hazardous waste disposal service. The following workflow outlines the necessary steps from waste generation to final pickup.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols for Waste Handling
1. Waste Segregation:
-
This compound waste should be categorized as chlorinated organic waste .
-
Crucially, do not mix this waste stream with non-halogenated organic waste, aqueous waste, or any incompatible materials such as strong oxidizing agents or strong acids.
2. Containerization:
-
Collect all waste, including residues, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.
-
The container must be made of a material compatible with chlorinated organic compounds and have a secure, tight-fitting lid to prevent leaks and evaporation.
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The CAS Number: 871826-15-2
-
-
Ensure the label is legible and securely attached to the container.
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
5. Professional Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]
-
Provide the waste disposal vendor with a copy of the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste safely and in compliance with all regulations.[1]
Spill and Accidental Release Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain: Prevent the spread of the material. For solid spills, avoid generating dust.
-
Clean-up: Wearing the appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[2] Do not allow the chemical to enter drains or waterways.[2]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.[1]
By adhering to these rigorous safety and disposal protocols, laboratory professionals can ensure the safe management of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste disposal guidelines and the manufacturer's most current Safety Data Sheet (SDS) for any additional information.
References
Personal protective equipment for handling (6-Chloropyridazin-3-YL)methanamine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (6-Chloropyridazin-3-YL)methanamine. Adherence to these protocols is vital for ensuring personal and laboratory safety. The following procedures are based on available safety data for the compound and structurally similar chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2][3] | To prevent skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[2][3] | To protect eyes from dust particles and splashes, which can cause serious irritation.[1] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes.[3] | To prevent accidental skin exposure. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required.[2][3] | To avoid inhalation of dust, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and inspect it for integrity.
-
Have an emergency plan and access to an eyewash station and safety shower.[4]
-
Place all necessary equipment, such as spatulas and weighing paper, inside the fume hood.
2. Handling:
-
Wear the appropriate PPE as detailed in Table 1.
-
Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid the formation of dust and aerosols.[1][5]
-
Use the smallest practical quantity for the experiment.[3]
-
Keep the container tightly closed when not in use.[3]
3. Post-Handling:
-
Decontaminate the work area and any equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Properly remove and dispose of contaminated PPE.[3]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Collection:
-
All disposable items that have come into contact with this compound, such as gloves and weighing paper, should be considered hazardous waste.[2]
-
Collect all waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.[3] The label should clearly identify the contents.
2. Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[3][6]
-
Do not dispose of the chemical down the drain or in regular trash.[1]
First-Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
-
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
